Product packaging for Azelnidipine D7(Cat. No.:)

Azelnidipine D7

Cat. No.: B1149997
M. Wt: 589.7 g/mol
InChI Key: ZKFQEACEUNWPMT-ZGBMZCDDSA-N
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Description

Azelnidipine D7 is deuterium labeled Azelnidipine, which is a L-type calcium channel blocker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34N4O6 B1149997 Azelnidipine D7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H34N4O6

Molecular Weight

589.7 g/mol

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/i1D3,2D3,20D

InChI Key

ZKFQEACEUNWPMT-ZGBMZCDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5)N)C

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

Foundational & Exploratory

What is Azelnidipine D7 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Applications of Azelnidipine-d7 in Research for Scientists and Drug Development Professionals.

Introduction to Azelnidipine-d7

Azelnidipine-d7 is a stable isotope-labeled analog of Azelnidipine, a third-generation dihydropyridine calcium channel blocker.[1] In Azelnidipine-d7, seven hydrogen atoms in the Azelnidipine molecule have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties. This characteristic makes Azelnidipine-d7 an ideal internal standard for quantitative bioanalytical assays.

The primary use of Azelnidipine-d7 in research is to serve as an internal standard in the quantification of Azelnidipine in biological matrices, such as human plasma, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior to the parent drug, Azelnidipine, allows for correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements of Azelnidipine concentrations. This is particularly crucial in pharmacokinetic and bioavailability studies.

Quantitative Data

The following tables summarize key quantitative parameters from pharmacokinetic studies of Azelnidipine, which rely on the use of internal standards like Azelnidipine-d7 for accurate quantification.

Table 1: Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers (Single Oral Dose)[2][3]
Parameter8 mg Dose16 mg Dose
Cmax (ng/mL) 1.66 - 8.6619.17 - 23.06
Tmax (hours) 2.6 - 2.83.0 - 4.0
AUC₀₋₉₆ (ng·h/mL) 17.9 - 186429
t₁/₂β (hours) 16.0 - 22.823.5 - 28.0
Vd (L) 1749 ± 9642480 ± 2212
CL/F (L/h) 45.94 ± 11.6142.11 ± 14.23

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₉₆: Area under the plasma concentration-time curve from 0 to 96 hours; t₁/₂β: Elimination half-life; Vd: Apparent volume of distribution; CL/F: Apparent total clearance.

Table 2: Performance of a Typical LC-MS/MS Method for Azelnidipine Quantification[4][5]
ParameterValue
Linearity Range 0.0125 - 25 ng/mL
Lower Limit of Quantification (LLOQ) 0.0125 ng/mL
Intra-assay Precision (RSD %) 3.30 - 7.01%
Inter-assay Precision (RSD %) 1.78 - 8.09%

RSD: Relative Standard Deviation

Experimental Protocols

Quantification of Azelnidipine in Human Plasma using LC-MS/MS with Azelnidipine-d7 as an Internal Standard

This protocol is a representative example compiled from established methodologies.[2][3][4]

3.1.1 Materials and Reagents

  • Azelnidipine reference standard

  • Azelnidipine-d7 (internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

3.1.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 50 x 3 mm, 5 µm)

3.1.3 Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Spike a known concentration of Azelnidipine-d7 solution into each plasma sample.

  • For calibration standards and quality control samples, spike known concentrations of Azelnidipine into blank plasma.

  • Perform protein precipitation by adding acetonitrile to the plasma samples.

  • Vortex mix the samples vigorously.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3.1.4 LC-MS/MS Conditions

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid.[3]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 35°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Azelnidipine: m/z 583.3 → 167.2[3]

    • Azelnidipine-d7: m/z 590.3 → 167.2 (predicted)

3.1.5 Data Analysis

  • Quantify Azelnidipine by calculating the peak area ratio of Azelnidipine to Azelnidipine-d7.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of Azelnidipine in the unknown samples from the calibration curve.

Visualizations

Signaling Pathway of Azelnidipine

Azelnidipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells.[5] This inhibition of calcium influx leads to vasodilation and a reduction in blood pressure.[5]

Azelnidipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca2+_ext->L_type Influx Ca2+_int Ca²⁺ L_type->Ca2+_int Calmodulin Calmodulin Ca2+_int->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Muscle Contraction MyosinLC_P->Contraction Leads to Relaxation Vasodilation Azelnidipine Azelnidipine Azelnidipine->L_type Inhibits Azelnidipine->Relaxation Promotes PK_Workflow cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data_processing Data Processing & PK Analysis Dosing Administer Azelnidipine to Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_prep Prepare Plasma Sampling->Plasma_prep Spiking Spike Plasma with Azelnidipine-d7 (IS) Plasma_prep->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantify Azelnidipine (Analyte/IS Ratio) LCMS->Quantification PK_params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Quantification->PK_params

References

Understanding the Mass Spectrum of Azelnidipine D7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrum of Azelnidipine D7, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Azelnidipine in complex biological matrices. This document outlines the predicted mass spectral characteristics of this compound, a proposed fragmentation pathway, and a comprehensive experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Data Presentation

The quantitative data presented below is based on the known molecular formula of this compound (C₃₃H₂₇D₇N₄O₆) and the observed fragmentation patterns of Azelnidipine.[1] The exact mass of the deuterated fragments is predicted based on the likely position of the deuterium labels on the isopropyl group, as suggested by available chemical information.

Table 1: Predicted Mass Spectral Data for this compound

AnalyteMolecular FormulaPredicted Monoisotopic Mass [M]Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
AzelnidipineC₃₃H₃₄N₄O₆582.25583.26167.09, 342.18, 496.20
This compoundC₃₃H₂₇D₇N₄O₆589.30590.30167.09, 342.18, 503.24

Table 2: Representative LC-MS/MS Parameters for Azelnidipine Analysis

ParameterValueReference
Chromatographic ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)[2][3]
Mobile PhaseAcetonitrile and 10mM Ammonium Formate with 0.1% Formic Acid in Water[3][4]
Flow Rate0.2 - 0.4 mL/min[4]
Injection Volume5 - 20 µL[3][4]
Ionization ModeElectrospray Ionization (ESI), Positive[2][3]
MS DetectionMultiple Reaction Monitoring (MRM)[2]
MRM Transition (Azelnidipine)583.3 → 167.2[2]
MRM Transition (Predicted for this compound)590.3 → 503.2

Experimental Protocols

The following is a representative experimental protocol for the analysis of Azelnidipine and its internal standard, this compound, in a biological matrix such as human plasma. This protocol is a composite based on several published methods.[2][3][4][5]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient should be developed to ensure the separation of Azelnidipine from endogenous plasma components. A typical gradient might start at 30% B, ramp up to 90% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Azelnidipine: Q1: 583.3 m/z, Q3: 167.2 m/z.[2]

    • This compound (Predicted): Q1: 590.3 m/z, Q3: 503.2 m/z.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection column C18 Reverse-Phase Column Separation esi Electrospray Ionization (Positive Mode) column->esi ms_detection MRM Detection (Triple Quadrupole) data_analysis Data Analysis (Quantification) ms_detection->data_analysis fragmentation_pathway parent This compound [M+H]⁺ m/z = 590.30 frag1 Loss of deuterated isopropyl group [M+H - C₃D₇H]⁺ m/z = 503.24 parent->frag1 Collision-Induced Dissociation (CID) frag2 Benzhydryl cation [C₁₃H₁₁]⁺ m/z = 167.09 parent->frag2 CID frag3 Further Fragmentation frag1->frag3 frag2->frag3

References

An In-depth Technical Guide to the Certificate of Analysis for Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: For researchers and professionals in drug development and clinical diagnostics, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. Azelnidipine D7, the deuterium-labeled internal standard for the antihypertensive drug Azelnidipine, is essential for quantitative bioanalytical assays, primarily using mass spectrometry.[1][2] This guide provides a detailed explanation of a typical CoA for this compound, outlining the key analytical tests performed, their underlying methodologies, and how to interpret the resulting data.

Understanding the Role of this compound

Azelnidipine is a dihydropyridine calcium channel blocker used to treat hypertension.[3][4] this compound is its stable isotope-labeled analogue, where seven hydrogen atoms have been replaced by deuterium. This modification results in a molecule that is chemically identical to Azelnidipine but has a higher molecular weight (~589.70 g/mol vs. ~582.65 g/mol ).[5][6] This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Azelnidipine in biological matrices.[7]

Section 1: Interpreting the Certificate of Analysis Data

A CoA for this compound provides a comprehensive summary of its quality control testing. The data is typically presented in a structured format, ensuring all critical parameters are clearly communicated.

Quantitative Data Summary

The following table summarizes the typical tests and specifications found on a CoA for this compound, compiled from various analytical methodologies.

Parameter Typical Specification Method Purpose
Product Name This compound-Identification
CAS Number 2070015-18-6-Unique chemical identifier.[5]
Molecular Formula C₃₃H₂₇D₇N₄O₆Mass SpectrometryConfirms elemental composition.[8]
Molecular Weight 589.7 g/mol Mass SpectrometryConfirms the mass of the labeled molecule.[8]
Appearance Yellow SolidVisual InspectionConfirms the physical state and color of the material.[6]
Purity (HPLC) ≥98%HPLC-UVQuantifies the percentage of the main compound relative to impurities.[9]
Chemical Identity Conforms to Structure¹H-NMR, Mass SpectrometryConfirms the chemical structure and identity.
Isotopic Purity ≥99% Deuterium IncorporationMass SpectrometryEnsures the material is adequately labeled with the stable isotope.
Residual Solvents Meets USP <467> LimitsGC-HSQuantifies any remaining solvents from the synthesis process.
Water Content ≤0.5%Karl Fischer TitrationMeasures the amount of water present in the material.

Section 2: Detailed Experimental Protocols

The specifications listed on a CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify a batch of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate this compound from any potential impurities and quantify its purity.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common mobile phase is Methanol and Water (e.g., 75:25 v/v), sometimes with a pH modifier like 0.1% glacial acetic acid.[10]

  • Flow Rate: Isocratic elution at 1.0 mL/min.[11]

  • Detection Wavelength: 256 nm, which is a strong absorbance maximum for Azelnidipine.[11][12]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted with the mobile phase to a working concentration (e.g., 10-50 µg/mL).[10]

  • Analysis: The sample is injected into the HPLC system. The retention time of the main peak is recorded (typically around 6-7 minutes under these conditions).[10] Purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Protocol 2: Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for confirming the identity and isotopic enrichment of this compound.

  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity.

  • Mass Transitions:

    • Azelnidipine (for reference): The precursor ion [M+H]⁺ is m/z 583.3, which fragments to a characteristic product ion of m/z 167.2.

    • This compound: The precursor ion [M+H]⁺ is m/z 590.3. The instrument is set to monitor the transition of m/z 590.3 to the same product ion (m/z 167.2), confirming both the mass of the labeled parent molecule and a key structural fragment.

  • Chromatography: A rapid chromatographic separation is typically used, often with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Analysis: The sample is infused into the mass spectrometer. The detection of a strong signal at the m/z 590.3 → 167.2 transition confirms the identity. Isotopic purity is assessed by comparing the signal intensity of the D7 species (m/z 590.3) to any residual unlabeled species (m/z 583.3).

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is used to confirm the overall chemical structure of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Analysis: A proton NMR spectrum is acquired. The resulting spectrum is compared to a reference spectrum of unlabeled Azelnidipine. The chemical shifts, splitting patterns, and integrations of the peaks must match the expected structure. The absence of proton signals in the regions of the molecule where deuterium labeling has occurred provides further confirmation of successful isotopic substitution.

Section 3: Mandatory Visualizations

Diagrams are crucial for illustrating complex workflows and relationships in analytical chemistry. The following diagrams, created using the DOT language, visualize key processes related to the generation and application of a Certificate of Analysis.

CoA_Workflow cluster_0 Sample Handling & Initial Checks cluster_1 Analytical Testing cluster_2 Quality Review & Certification SampleReceipt Sample Receipt (New Batch) PhysicalTests Physical Tests (Appearance, Solubility) SampleReceipt->PhysicalTests HPLC Chromatographic Purity (HPLC) PhysicalTests->HPLC LCMS Identity & Isotopic Purity (LC-MS/MS) PhysicalTests->LCMS NMR Structural Confirmation (NMR) PhysicalTests->NMR OtherTests Other Tests (Water Content, etc.) PhysicalTests->OtherTests DataReview Data Review & Comparison to Specs HPLC->DataReview LCMS->DataReview NMR->DataReview OtherTests->DataReview CoAGen CoA Generation DataReview->CoAGen QARelease QA Release (Certified Standard) CoAGen->QARelease

Caption: General workflow for generating a Certificate of Analysis.

Analytical_Workflow cluster_prep 1. Sample & System Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Reporting PrepSample Prepare this compound Solution SetupLC LC Method Setup (Column, Mobile Phase) PrepSample->SetupLC SetupMS MS Method Setup (MRM: 590.3 -> 167.2) SetupLC->SetupMS Inject Inject Sample Separate Chromatographic Separation Inject->Separate Analyze Mass Analysis (Precursor & Product Ions) Separate->Analyze Integrate Peak Integration Analyze->Integrate Quantify Calculate Purity & Confirm Identity Integrate->Quantify Report Generate Report for CoA Quantify->Report

Caption: Experimental workflow for LC-MS/MS identity confirmation.

Conclusion

The Certificate of Analysis for this compound is more than a simple declaration of quality; it is a synthesis of complex analytical data that provides researchers with confidence in their materials. By understanding the methodologies behind the data—from HPLC for purity to LC-MS/MS for identity—scientists can ensure the accuracy and reliability of their quantitative studies. This guide serves as a technical resource for interpreting these critical documents and appreciating the rigorous quality control that underpins high-fidelity scientific research.

References

The Application of Deuterated Azelnidipine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia.[1][2][3] It is primarily used in the management of hypertension.[3][4][5] This technical guide explores the potential application of deuteration to azelnidipine as a strategy to enhance its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient compliance. By leveraging the kinetic isotope effect, strategic incorporation of deuterium at metabolically labile sites within the azelnidipine molecule could offer a promising avenue for drug optimization.[6][7]

Core Concepts: Azelnidipine and the Deuterium Isotope Effect

Azelnidipine functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][4] This blockage leads to vasodilation and a subsequent reduction in blood pressure.[3][4] A key feature of azelnidipine is its metabolism, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, leading to inactive metabolites.[1][2][4]

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. The substitution of hydrogen with deuterium at a site of metabolic oxidation can slow down the rate of bond cleavage by metabolic enzymes, a phenomenon known as the kinetic isotope effect.[6] This can lead to several potential advantages, including:

  • Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.

  • Increased Drug Exposure: Slower metabolism can result in higher plasma concentrations of the active drug.

  • Reduced Metabolite-Mediated Toxicity: A decrease in the formation of potentially toxic metabolites.

  • More Consistent Pharmacokinetic Profile: Less inter-individual variability in drug metabolism.

Potential Applications of Deuterated Azelnidipine

Given that azelnidipine is metabolized by CYP3A4, deuteration at the sites of metabolic attack could significantly enhance its pharmacokinetic properties.[1][2][4] The primary benefit would be an extended half-life, which could allow for less frequent dosing and improved patient adherence. Furthermore, a more predictable pharmacokinetic profile could lead to a more consistent therapeutic effect.

Quantitative Data on Azelnidipine Pharmacokinetics

The following table summarizes the pharmacokinetic parameters of non-deuterated azelnidipine in healthy Chinese subjects, providing a baseline for comparison with a potential deuterated analogue.

ParameterSingle Dose (8-16 mg)Multiple Dose (8 mg/day for 5-8 days)
Peak Plasma Concentration (Cmax) 1.66–23.06 ng/mL2.63–6.62 ng/mL
Time to Peak Plasma Concentration (Tmax) 2.6–4.0 hours2.8–3.5 hours
Area Under the Curve (AUC0–96) 17.9–429 ng/mL·h43.8–113.0 ng/mL·h
Elimination Half-life (t1/2β) 16.0–28.0 hours25.2–32.5 hours
Data sourced from a study in healthy Chinese volunteers.[8]

Experimental Protocols

The development and evaluation of deuterated azelnidipine would involve a series of key experiments:

Synthesis of Deuterated Azelnidipine

Objective: To chemically synthesize azelnidipine with deuterium incorporated at specific, metabolically vulnerable positions.

Methodology: The synthesis would likely follow established routes for azelnidipine, with the introduction of deuterated starting materials or reagents at appropriate steps. For example, if targeting the isopropyl ester group for deuteration, a deuterated isopropanol could be used in the esterification step. The final product would be purified by chromatography and its structure confirmed by mass spectrometry and NMR spectroscopy to verify the location and extent of deuteration.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated azelnidipine with its non-deuterated counterpart.

Methodology:

  • Incubation: Deuterated and non-deuterated azelnidipine would be incubated with human liver microsomes or recombinant CYP3A4 enzymes.

  • Sampling: Aliquots would be taken at various time points.

  • Analysis: The concentration of the parent drug would be quantified using LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound would be used to calculate the in vitro half-life and intrinsic clearance. A significantly longer half-life for the deuterated version would indicate successful mitigation of metabolic degradation.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To evaluate the pharmacokinetic profile of deuterated azelnidipine in a relevant animal model (e.g., rats or dogs).

Methodology:

  • Dosing: A single oral dose of deuterated and non-deuterated azelnidipine would be administered to different groups of animals.

  • Blood Sampling: Blood samples would be collected at predetermined time points.

  • Plasma Analysis: Plasma concentrations of the parent drug and its major metabolites would be determined by LC-MS/MS.

  • Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC, and elimination half-life would be calculated and compared between the two groups.

Visualizing Key Pathways and Workflows

Azelnidipine's Mechanism of Action

Azelnidipine Mechanism of Action cluster_0 Vascular Smooth Muscle Cell Azelnidipine Azelnidipine L_type_Ca_Channel L-type Calcium Channel Azelnidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure_Reduction Blood Pressure Reduction Vasodilation->Blood_Pressure_Reduction

Caption: Azelnidipine's mechanism of action in vascular smooth muscle cells.

Proposed Experimental Workflow for Deuterated Azelnidipine Evaluation

Experimental Workflow Start Start Synthesis Synthesis of Deuterated Azelnidipine Start->Synthesis In_Vitro_Metabolism In Vitro Metabolic Stability Assay Synthesis->In_Vitro_Metabolism In_Vivo_PK In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Metabolism->In_Vivo_PK Data_Analysis Comparative Data Analysis In_Vivo_PK->Data_Analysis Decision Proceed to Clinical Development? Data_Analysis->Decision End End Decision->End Yes/No

Caption: Proposed workflow for the preclinical evaluation of deuterated azelnidipine.

Azelnidipine Metabolism and Potential for Deuteration

Azelnidipine Metabolism cluster_0 Metabolic Pathway Azelnidipine Azelnidipine CYP3A4 CYP3A4 Enzyme Azelnidipine->CYP3A4 Metabolized by Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites Produces Deuterated_Azelnidipine Deuterated Azelnidipine Deuterated_Azelnidipine->CYP3A4 Slower Metabolism

Caption: The role of CYP3A4 in azelnidipine metabolism and the potential impact of deuteration.

Conclusion

The strategic application of deuterium to the azelnidipine scaffold presents a compelling opportunity to enhance its pharmacokinetic profile. By slowing the rate of metabolic clearance through the kinetic isotope effect, a deuterated version of azelnidipine could offer a longer half-life, increased drug exposure, and a more consistent therapeutic effect. The proposed experimental workflow provides a roadmap for the synthesis and preclinical evaluation of such a compound. Further research in this area is warranted to fully explore the potential of deuterated azelnidipine as an improved therapeutic agent for the management of hypertension.

References

The Pharmacokinetic Profile of Azelnidipine: A Technical Guide Incorporating the Role of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. A pivotal aspect of accurately determining the pharmacokinetic parameters of Azelnidipine involves the use of a deuterated internal standard, Azelnidipine D7. This document will elucidate the pharmacokinetics of Azelnidipine and detail the critical role of this compound in its bioanalysis.

Introduction to Azelnidipine

Azelnidipine is a long-acting calcium channel blocker utilized in the management of hypertension.[1] Its mechanism of action involves the inhibition of transmembrane calcium ion influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Notably, Azelnidipine also exhibits a blocking effect on T-type calcium channels, which may contribute to its renal protective effects.[3] Unlike some other calcium channel blockers, Azelnidipine has a gradual onset of action, which mitigates the risk of reflex tachycardia.[4]

Pharmacokinetic Profile of Azelnidipine

The pharmacokinetic properties of Azelnidipine have been characterized in various clinical studies. Oral administration of Azelnidipine leads to rapid, dose-dependent absorption.[4][5] It is extensively bound to plasma proteins (90-91%) and undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5] Azelnidipine has no active metabolites.[4][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Azelnidipine observed in healthy human volunteers.

Table 1: Single-Dose Pharmacokinetics of Azelnidipine in Healthy Chinese Volunteers

DoseCmax (ng/mL)Tmax (hours)AUC0–96 (ng·h/mL)t1/2β (hours)
8 mg1.66 - 6.122.8 - 3.517.9 - 80.516.0 - 25.2
16 mg10.61 - 23.062.6 - 4.0139.5 - 42924.6 - 28.0

Source: Adapted from multiple studies in healthy Chinese volunteers.[2][5]

Table 2: Multiple-Dose Pharmacokinetics of Azelnidipine (8 mg/day) in Healthy Chinese Volunteers

DurationCmax (ng/mL)Tmax (hours)AUC0–96 (ng·h/mL)t1/2β (hours)
5-8 days2.63 - 6.622.8 - 3.543.8 - 113.025.2 - 32.5

Source: Adapted from multiple studies in healthy Chinese volunteers.[5]

Table 3: Pharmacokinetic Parameters of Azelnidipine (16 mg) after 6 Weeks of Treatment in Patients with Essential Hypertension

ParameterValue
Cmax (ng/mL)48.3
Tmax (hours)4.14 ± 1.46
AUC0–24 (ng·h/mL)426 ± 151
t1/2 (hours)8.68 ± 1.33
Apparent Total Body Clearance (mL/h)42,200 ± 15,400

Source: A comparative study of Azelnidipine and Amlodipine.[3][7]

Excretion

Following a single oral dose of 4 mg of 14C-labeled Azelnidipine in humans, approximately 26% of the total radioactivity was excreted in the urine and 63% in the feces over a 7-day period.[5] This indicates that biliary excretion is a major route of elimination for Azelnidipine and its metabolites.

The Role of this compound as a Deuterated Internal Standard

This compound is a deuterium-labeled version of Azelnidipine. It is not used as a therapeutic agent and therefore does not have a pharmacokinetic profile to compare with Azelnidipine. Instead, this compound serves as an essential tool—an internal standard (IS)—in the bioanalytical methods used to accurately quantify Azelnidipine concentrations in biological matrices such as plasma.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical properties being nearly identical to the analyte (Azelnidipine), while its mass is different. This allows it to be distinguished by the mass spectrometer.

Key advantages of using this compound as an internal standard:

  • Correction for Matrix Effects: It co-elutes with Azelnidipine during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source, allowing for accurate correction.

  • Correction for Sample Preparation Variability: Any loss of analyte during the extraction process from the biological matrix will be mirrored by a proportional loss of the internal standard, ensuring the ratio of analyte to internal standard remains constant.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantification.

Experimental Protocols

The determination of Azelnidipine's pharmacokinetic profile relies on robust bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common and rapid method for extracting Azelnidipine and its internal standard from plasma is protein precipitation.

  • Aliquoting: A small volume of human plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.

  • Addition of Internal Standard: A precise volume of a known concentration of this compound working solution is added to the plasma sample.

  • Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the plasma sample. This denatures the plasma proteins, causing them to precipitate out of the solution.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant, containing Azelnidipine and this compound, is carefully transferred to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis

The extracted samples are then analyzed using an LC-MS/MS system.

  • Liquid Chromatography (LC): The supernatant is injected into an HPLC or UPLC system. A C18 analytical column is commonly used to separate Azelnidipine and this compound from other endogenous plasma components. A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is used to elute the compounds from the column.

  • Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Azelnidipine and this compound. For example:

    • Azelnidipine: m/z 583.3 → 167.2[8]

    • This compound: A specific transition corresponding to its deuterated mass would be monitored.

The ratio of the peak area of Azelnidipine to the peak area of this compound is used to calculate the concentration of Azelnidipine in the unknown plasma sample by comparing it to a standard curve prepared with known concentrations of Azelnidipine and a constant concentration of this compound.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant lc LC Separation (C18 Column) supernatant->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) quant->pk_params

Caption: Bioanalytical workflow for Azelnidipine quantification.

Signaling Pathway of Azelnidipine

signaling_pathway azelnidipine Azelnidipine l_type L-type Ca2+ Channel azelnidipine->l_type Blocks t_type T-type Ca2+ Channel azelnidipine->t_type Blocks ca_influx Ca2+ Influx l_type->ca_influx t_type->ca_influx vasodilation Vasodilation ca_influx->vasodilation Inhibition leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Mechanism of action of Azelnidipine.

Conclusion

Azelnidipine exhibits a pharmacokinetic profile suitable for once-daily administration in the treatment of hypertension. Its gradual onset and long duration of action are key clinical features. The accurate characterization of its pharmacokinetics is critically dependent on robust bioanalytical methodologies. The use of a deuterated internal standard, this compound, in LC-MS/MS assays is paramount for achieving the high levels of precision and accuracy required in clinical pharmacokinetic studies and drug development. This technical guide has provided a comprehensive overview of the pharmacokinetic profile of Azelnidipine and highlighted the indispensable role of its deuterated analog in its quantitative analysis.

References

Methodological & Application

Application Note and Protocol for the Quantification of Azelnidipine in Biological Matrices using Azelnidipine-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of Azelnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of Azelnidipine using a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, employing Azelnidipine-d7 as a stable isotope-labeled internal standard (IS) to ensure the highest level of accuracy and precision.

The use of a stable isotope-labeled internal standard like Azelnidipine-d7 is the gold standard for quantitative bioanalysis using mass spectrometry. It co-elutes with the analyte, experiences similar ionization effects, and compensates for variability in sample preparation and instrument response, leading to robust and reliable results.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the sample preparation, chromatographic separation, and mass spectrometric detection of Azelnidipine.

Materials and Reagents
  • Analytes: Azelnidipine (Reference Standard), Azelnidipine-d7 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

  • Chemicals: Ammonium formate, Ammonium acetate

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 100 mg, 1 mL)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm particle size) is commonly used.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelnidipine and Azelnidipine-d7 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Azelnidipine stock solution with a 50:50 (v/v) methanol/water mixture to create working standard solutions for calibration curve points.

  • Internal Standard Working Solution (20 ng/mL): Dilute the Azelnidipine-d7 stock solution with a 50:50 (v/v) methanol/water mixture to a final concentration of 20 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the Azelnidipine working standard solutions into blank human plasma to prepare CC and QC samples at various concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-condition the SPE Cartridge: Sequentially wash the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the Azelnidipine-d7 internal standard working solution (20 ng/mL). Vortex for 10 seconds. Load the entire mixture onto the pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions

ParameterValue
Column C18 (e.g., 100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) [80/20, v/v]
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Run Time Approximately 3.0 minutes

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temperature 450°C
Capillary Voltage 3.0 kV
Cone Voltage 30 V

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Azelnidipine.

Mass Spectrometric Parameters (MRM Transitions)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Azelnidipine 583.3167.2200
Azelnidipine-d7 (IS) 589.3167.1200

Note: The precursor ion for Azelnidipine-d7 is +7 Da higher than that of Azelnidipine, reflecting the seven deuterium atoms. The fragment ion is expected to be the same or very similar if the deuterium atoms are not on the fragmented portion of the molecule.

Method Validation Parameters

The following data is a composite representation from various validated methods for Azelnidipine analysis.

ParameterResult
Linearity Range 0.100 – 40.070 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Workflow and Pathway Visualization

Experimental Workflow

The following diagram illustrates the major steps in the analytical protocol for the quantification of Azelnidipine using Azelnidipine-d7 as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Spike with Azelnidipine-d7 (IS) plasma->is_spike spe Solid-Phase Extraction (SPE) on C18 is_spike->spe wash Wash (Water & 10% Methanol) spe->wash elute Elute (Methanol) wash->elute dry_recon Evaporate & Reconstitute elute->dry_recon injection Inject into LC-MS/MS dry_recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Azelnidipine calibration->quantification

Caption: LC-MS/MS workflow for Azelnidipine quantification.

Discussion

The presented LC-MS/MS method utilizing Azelnidipine-d7 as an internal standard offers a robust, sensitive, and specific approach for the quantitative analysis of Azelnidipine in biological matrices. The detailed protocol for solid-phase extraction provides efficient sample clean-up, minimizing matrix effects and enhancing the reliability of the results. The chromatographic and mass spectrometric conditions are optimized for a short run time, allowing for high-throughput analysis, which is essential in clinical and preclinical studies. The validation parameters summarized from existing literature demonstrate that similar methods meet the stringent requirements of regulatory guidelines for bioanalytical method validation. Researchers and drug development professionals can adapt this protocol to their specific laboratory settings and instrumentation to achieve accurate and reproducible quantification of Azelnidipine.

References

Application Note: A Robust and High-Throughput LC-MS/MS Method for the Quantitative Analysis of Azelnidipine in Human Plasma Using Azelnidipine D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azelnidipine in human plasma. The method utilizes Azelnidipine D7 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for rapid sample processing. The chromatographic separation is achieved on a C18 column with a total run time of 3.5 minutes. The method was validated according to the principles of regulatory guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and other validation parameters. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies of Azelnidipine.

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used for the treatment of hypertension. Accurate measurement of Azelnidipine concentrations in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and clinical monitoring. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS. It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.

This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Azelnidipine in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Azelnidipine (purity >99%), this compound (purity >99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Reagents: Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)

  • Labware: Polypropylene tubes, autosampler vials, pipettes

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters XBridge® C18 (50 x 2.1 mm, 3.5 µm) or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of Azelnidipine and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

    • Store at 2-8°C. These solutions are stable for up to 6 months.

  • Working Solutions:

    • Prepare serial dilutions of the Azelnidipine stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

    • Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

Preparation of Calibration Standards and Quality Control Samples
  • Spike 95 µL of blank human plasma with 5 µL of the appropriate Azelnidipine working solution to prepare CS and QC samples.

  • The final concentrations for the calibration standards should be 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • The final concentrations for the quality control samples should be:

    • LLOQ QC: 0.1 ng/mL (Lower Limit of Quantification)

    • LQC: 0.3 ng/mL (Low Quality Control)

    • MQC: 3 ng/mL (Medium Quality Control)

    • HQC: 80 ng/mL (High Quality Control)

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL polypropylene tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
Column Waters XBridge® C18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
3.530

Table 3: Mass Spectrometer Conditions

ParameterValue
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas (CUR) 30 psi
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

CompoundQ1 Mass (Da)Q3 Mass (Da)DP (V)EP (V)CE (V)CXP (V)
Azelnidipine 583.3354.2100103515
This compound 590.3361.2100103515
(DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Caption: Key Parameters of Bioanalytical Method Validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r²) was consistently >0.995.

Table 5: Calibration Curve Summary

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.1 - 100y = 0.025x + 0.001>0.995
(A representative equation is shown)
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four QC levels. The results are summarized in Table 6.

Table 6: Accuracy and Precision Data

QC LevelConc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ QC0.18.5-4.29.8-5.5
LQC0.36.22.57.13.1
MQC3.04.11.85.52.3
HQC80.03.5-1.14.2-1.9
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 7: Recovery and Matrix Effect

QC LevelConc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.392.598.1
HQC80.095.1101.5
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV should be ≤15%.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative determination of Azelnidipine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method meets the general requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic studies.

Application of Azelnidipine D7 in Clinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azelnidipine D7 as an internal standard in clinical pharmacokinetic studies of Azelnidipine. This document includes detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and workflow visualizations.

Introduction

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] To accurately determine its concentration in biological matrices such as human plasma, a robust and reliable analytical method is crucial. Stable isotope-labeled internal standards are widely used in quantitative bioanalysis to ensure high precision and accuracy by compensating for variability in sample preparation and instrument response.[3] this compound, a deuterated analog of Azelnidipine, serves as an ideal internal standard for LC-MS/MS-based quantification due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z).

Bioanalytical Method Using this compound

A sensitive and specific LC-MS/MS method for the simultaneous determination of Azelnidipine and its internal standard, this compound, in human plasma has been developed and validated.[4] This method is suitable for pharmacokinetic studies.

Experimental Protocol: Quantification of Azelnidipine in Human Plasma

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Azelnidipine using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1.0 mL of human plasma, add a known concentration of this compound solution as the internal standard (IS).

  • Add 2 mL of 200 mM HCl, vortex for 1 minute, and centrifuge at 1600 rpm for 5 minutes.[5]

  • Precondition an Oasis HLB solid-phase extraction cartridge (60 mg, 3 cc) with 3 mL of methanol followed by 3 mL of distilled water.[5]

  • Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of distilled water.[5]

  • Dry the cartridge under vacuum for 10 seconds.[5]

  • Elute the analyte and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A C18 analytical column (e.g., Hypurity 5µ, C18, 100 × 4.6 mm).[4]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[6]

  • Flow Rate: A constant flow rate appropriate for the column dimensions (e.g., 0.5 mL/min).[7]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL).

3. Tandem Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive ion mode.[6]

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Azelnidipine and this compound.[6]

    • Azelnidipine: m/z 583.3 → 167.2[6]

    • This compound: m/z 590.40 → 167.100[4]

  • Data Analysis: Quantify Azelnidipine concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard calibration curve.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the bioanalytical method for Azelnidipine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Azelnidipine583.3167.2[6]
This compound (IS)590.40167.100[4]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range0.100 – 40.070 ng/mL[4]
Lower Limit of Quantification (LLOQ)0.100 ng/mL[4]
Intra-assay Precision (RSD)3.30 - 7.01%[6]
Inter-assay Precision (RSD)1.78 - 8.09%[6]
AccuracyWithin regulatory limits[4]
Total Run Time3.0 min[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of Azelnidipine in human plasma using this compound as an internal standard in a clinical pharmacokinetic study.

G Bioanalytical Workflow for Azelnidipine Quantification cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting A Human Volunteer Dosing (Oral Administration of Azelnidipine) B Blood Sample Collection (at various time points) A->B C Plasma Separation (Centrifugation) B->C D Spiking with this compound (IS) C->D E Solid-Phase Extraction (SPE) D->E F Elution and Reconstitution E->F G LC-MS/MS Analysis F->G H Data Acquisition (MRM) G->H I Peak Integration and Area Ratio Calculation (Azelnidipine / this compound) H->I J Concentration Determination (using Calibration Curve) I->J K Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) J->K

Caption: Bioanalytical workflow for Azelnidipine quantification.

Clinical Pharmacokinetic Application

This validated bioanalytical method has been successfully applied to clinical pharmacokinetic studies. After a single oral administration of an 8 mg Azelnidipine tablet to human male volunteers, plasma concentrations of Azelnidipine were monitored over time to determine key pharmacokinetic parameters.[6] The use of this compound as an internal standard ensures the reliability of the concentration-time data, which is essential for accurate pharmacokinetic modeling.

Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers

The following table presents pharmacokinetic data obtained from studies utilizing LC-MS/MS methods.

Table 3: Pharmacokinetic Parameters of Azelnidipine

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
8 mg (single dose)5.13 ± 2.202.9 ± 1.453.6 ± 17.125.0 ± 4.3[8]
16 mg (single dose)9.48 ± 3.702.6 ± 0.8107.9 ± 39.124.6 ± 5.6[8]
8 mg (multiple doses)6.12 ± 2.273.1 ± 1.153.6 ± 18.425.2 ± 5.0[8]

Data are presented as mean ± standard deviation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust, sensitive, and specific approach for the quantification of Azelnidipine in human plasma. These methods are well-suited for clinical pharmacokinetic studies, enabling the accurate determination of drug exposure and disposition in humans. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the clinical development of Azelnidipine and other pharmaceutical compounds.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Azelnidipine and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Azelnidipine and its stable isotope-labeled internal standard, Azelnidipine D7, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Azelnidipine is a third-generation dihydropyridine-based calcium channel blocker used for the treatment of hypertension.[1][2] It selectively inhibits the L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[3][4] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Azelnidipine. This application note describes a robust and validated LC-MS/MS method for the determination of Azelnidipine and its deuterated internal standard, this compound, in human plasma.

Mass Spectrometry Parameters

The successful quantification of Azelnidipine and this compound relies on the precise selection of mass spectrometry parameters. The following table summarizes the optimized multiple reaction monitoring (MRM) transitions and compound-specific parameters for a tandem quadrupole mass spectrometer.

Table 1: Mass Spectrometry Parameters for Azelnidipine and this compound

ParameterAzelnidipineThis compound (Internal Standard)
Molecular Weight 582.65 g/mol 589.70 g/mol
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 583.3589.3
Product Ion (Q3) m/z 167.2167.2
Dwell Time (ms) 200200
Cone Voltage (V) 3030
Collision Energy (eV) 2525

Note: The specific cone voltage and collision energy may require optimization depending on the mass spectrometer used.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, liquid chromatography, and mass spectrometry analysis.

Materials and Reagents
  • Azelnidipine and this compound reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B (re-equilibration)

Mass Spectrometry
  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an ESI source.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Collision Gas: Argon

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Azelnidipine in human plasma.

experimental_workflow plasma Plasma Sample Collection is_spike Spike with this compound (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Supernatant Evaporation centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Quantification lcms->data signaling_pathway cluster_cell Vascular Smooth Muscle Cell azelnidipine Azelnidipine l_type L-type Ca2+ Channel azelnidipine->l_type blocks extracellular Extracellular Space ca_influx Ca2+ Influx relaxation Muscle Relaxation (Vasodilation) l_type->relaxation leads to calmodulin Calmodulin Activation ca_influx->calmodulin mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck mlc_p Myosin Light Chain Phosphorylation mlck->mlc_p contraction Muscle Contraction mlc_p->contraction extracellular->l_type Ca2+

References

Application Note: High-Throughput Analysis of Azelnidipine and Azelnidipine D7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antihypertensive drug Azelnidipine and its deuterated internal standard, Azelnidipine D7, in human plasma. The method utilizes a simple protein precipitation extraction procedure, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, providing excellent peak resolution and sensitivity within a short run time. This method has been validated according to regulatory guidelines and demonstrates high accuracy, precision, and reliability.

Introduction

Azelnidipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate and reliable quantification of Azelnidipine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it compensates for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the chromatographic separation and quantification of Azelnidipine and this compound in human plasma.

Experimental

Materials and Reagents:

  • Azelnidipine (purity ≥99.5%)

  • This compound (purity ≥98.0%, isotopic purity ≥99%)[2]

  • HPLC-grade acetonitrile and methanol[2]

  • Ammonium formate (analytical grade)[2]

  • Formic acid (analytical grade)[2]

  • Ultrapure water

  • Human plasma with K2EDTA as anticoagulant[2]

Instrumentation:

  • Shimadzu Nexera XR UFLC system or equivalent[2]

  • Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent[2]

  • Hypurity C18, 5 µm, 100 x 4.6 mm column or equivalent[2]

Chromatographic Conditions:

A summary of the liquid chromatography and mass spectrometry parameters is provided in the table below.

ParameterSetting
Column Hypurity C18, 5 µm, 100 x 4.6 mm[2]
Mobile Phase Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) (80:20, v/v)[2]
Flow Rate 1.00 mL/min (with 30% flow splitting to the mass spectrometer)[2]
Injection Volume 15 µL[2]
Column Temperature 40°C[2]
Autosampler Temp. 5°C[2]
Run Time 3.0 minutes[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transitions Azelnidipine: m/z 583.3 → 167.2; this compound: m/z 590.4 → 167.1[2][3]
Protocols

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelnidipine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[2]

  • Working Solutions: Prepare serial dilutions of the Azelnidipine stock solution with a 50:50 (v/v) methanol/water mixture to create standard working solutions at desired concentrations.[2] Prepare a working solution of this compound (Internal Standard) at an appropriate concentration in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add a specified volume of the this compound working solution.

  • Add a specific volume of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. Data Analysis:

  • Quantification is performed using Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions.[2]

  • The peak area ratio of Azelnidipine to this compound is used for constructing the calibration curve and calculating the concentration of Azelnidipine in unknown samples.

Results and Discussion

The described method provides excellent separation and quantification of Azelnidipine and its deuterated internal standard, this compound.

Chromatography:

Under the specified chromatographic conditions, Azelnidipine and this compound are well-resolved from endogenous plasma components. The use of a C18 column with an acidic mobile phase ensures good peak shape and retention.

Method Validation Data:

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the table below.

Validation ParameterAzelnidipine
Linearity Range 0.100 – 40.070 ng/mL[2]
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[2]
Intra-assay Precision (%RSD) 3.30 - 7.01%[3]
Inter-assay Precision (%RSD) 1.78 - 8.09%[3]
Accuracy (% Recovery) Within ±15% of the nominal concentration

The linearity of the method was established over the concentration range of 0.100 to 40.070 ng/mL for Azelnidipine in human plasma.[2] The precision and accuracy were found to be within the acceptable limits as per regulatory guidelines.[3]

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of Azelnidipine in human plasma using this compound as the internal standard. The simple protein precipitation sample preparation makes it suitable for high-throughput bioanalysis. This validated method can be successfully applied to pharmacokinetic and bioequivalence studies of Azelnidipine.[2]

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Cold Acetonitrile add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Azelnidipine / IS) integration->ratio quantification Quantify Concentration ratio->quantification

References

Application Note: Solid-Phase Extraction (SPE) for the Quantification of Azelnidipine in Human Plasma Using Azelnidipine D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelnidipine is a dihydropyridine derivative that acts as a calcium channel blocker and is utilized as an antihypertensive agent. Accurate quantification of Azelnidipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological matrices like plasma, leading to cleaner extracts and improved analytical sensitivity. The use of a stable isotope-labeled internal standard, such as Azelnidipine D7, is essential for correcting for matrix effects and variabilities in the extraction process and instrument response, thereby ensuring high accuracy and precision in quantification by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the solid-phase extraction of Azelnidipine and its deuterated internal standard, this compound, from human plasma samples.

Quantitative Data Summary

The following table summarizes the performance characteristics of a bioanalytical method for Azelnidipine in human plasma utilizing a solid-phase extraction procedure.

ParameterResultReference
Linearity Range 0.100 – 40.070 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.100 ng/mL[1]
Internal Standard (IS) This compound[1]
Plasma Volume 200 µL[1]
Intra-day & Inter-day Precision and Accuracy Within regulatory guidelines[1]
Extraction Recovery Information not explicitly available in the provided search results. Recovery is generally expected to be high and consistent for validated SPE methods.
Matrix Effect Information not explicitly available in the provided search results. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.

Experimental Protocol

This protocol is based on a method developed for the simultaneous determination of Azelnidipine and another compound, utilizing this compound as the internal standard and a polymeric reversed-phase SPE cartridge.[1]

1. Materials and Reagents

  • Azelnidipine and this compound reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water

  • Human plasma with K2EDTA as anticoagulant

  • Strata-X™ polymeric reversed-phase SPE cartridges (30 mg/1 mL)[1]

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

2. Preparation of Solutions

  • Azelnidipine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Azelnidipine and this compound in methanol to obtain a final concentration of 1 mg/mL for each.[1] Store these stock solutions at 2-8 °C.

  • This compound Internal Standard (IS) Working Solution (e.g., 20 ng/mL): Prepare the IS working solution by performing serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.[1]

  • Extraction Buffer (1% Formic Acid): Add 1 mL of formic acid to 99 mL of deionized water and mix thoroughly.[1]

3. Solid-Phase Extraction (SPE) Procedure

The following steps detail the SPE process for extracting Azelnidipine from plasma samples.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]

    • In a polypropylene tube, add 50 µL of the IS working solution to 200 µL of the plasma sample.[1]

    • Vortex the mixture for approximately 5 seconds.[1]

    • Add 200 µL of the extraction buffer (1% Formic acid) and vortex for another 10 seconds.[1]

  • SPE Cartridge Conditioning:

    • Place the Strata-X™ cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated plasma sample mixture onto the conditioned SPE cartridges.[1]

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridges to remove endogenous interferences. A suggested washing solution is 1 mL of 5% methanol in water containing 0.1% formic acid. This step is crucial for obtaining a clean extract.[1]

    • Dry the cartridges thoroughly under high vacuum for 5-10 minutes to remove any residual aqueous solution.

  • Elution:

    • Elute Azelnidipine and this compound from the cartridges using 1 mL of methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Workflow Visualization

The following diagram illustrates the complete solid-phase extraction workflow for plasma samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_cond Conditioning cluster_wash Washing & Drying cluster_post Post-Extraction plasma 1. Collect 200 µL Plasma add_is 2. Add 50 µL this compound IS plasma->add_is add_buffer 3. Add 200 µL 1% Formic Acid Buffer add_is->add_buffer vortex 4. Vortex Mix add_buffer->vortex cond_water 2. Water (1 mL) load Sample Loading vortex->load cond_meth 1. Methanol (1 mL) cond_meth->cond_water wash_solv 1. 5% Methanol in Water (1 mL) load->wash_solv dry_step 2. Dry under Vacuum wash_solv->dry_step elute Elution with Methanol (1 mL) dry_step->elute evap 1. Evaporate to Dryness elute->evap recon 2. Reconstitute in Mobile Phase final_sample Final Extract for LC-MS/MS Analysis recon->final_sample

Caption: Workflow diagram of the solid-phase extraction protocol.

References

Application Note & Protocol: UPLC-MS/MS Method for Simultaneous Quantification of Cardiovascular Drugs with Azelnidipine D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of multiple cardiovascular drugs in human plasma. Azelnidipine D7 is utilized as an internal standard (IS) to ensure accuracy and precision. This method is particularly relevant for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies where the co-administration of multiple cardiovascular agents is common.

The methodology described herein is based on established bioanalytical principles and data from various validated UPLC-MS/MS methods for cardiovascular drugs, including Azelnidipine.[1][2][3][4][5][6][7] The use of UPLC provides rapid analysis times and high resolution, while tandem mass spectrometry offers excellent sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard: Reference standards of the cardiovascular drugs to be quantified and this compound (internal standard) with a purity of >98% should be obtained from a certified supplier.[2][6]

  • Solvents: Acetonitrile, methanol (LC-MS grade), and formic acid (analytical grade).

  • Water: Deionized water, purified using a Milli-Q system or equivalent.

  • Plasma: Drug-free human plasma from healthy volunteers.

Instrumentation
  • UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, and column heater (e.g., Waters ACQUITY UPLC or equivalent).

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or Sciex QTRAP series).

  • Analytical Column: A reversed-phase column suitable for UPLC, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in this application.[1][8][9]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

UPLC Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    0.5 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor and product ions for each analyte and the internal standard need to be optimized. The following are example transitions for Azelnidipine and its deuterated internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Azelnidipine583.3167.23025
This compound589.3167.13025

Note: The exact MRM transitions and collision energies for other co-analyzed drugs must be determined empirically.

Quantitative Data Summary

The following tables summarize typical validation parameters for a UPLC-MS/MS method for the quantification of cardiovascular drugs. The data is representative of what can be achieved with the described protocol and is compiled from similar validated methods.[6][8][9][10][11]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Azelnidipine0.100 – 40.070> 0.9950.100
Amlodipine1 - 50> 0.9931
Candesartan1.56 - 200> 0.9951.56
Hydrochlorothiazide5 - 500> 0.9935

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Azelnidipine LQC0.3< 7.0< 8.092 - 108
MQC15< 5.0< 6.095 - 105
HQC35< 4.0< 5.096 - 104
Amlodipine LQC3< 10< 1290 - 110
MQC25< 8< 1093 - 107
HQC45< 7< 994 - 106
Candesartan LQC5< 8< 991 - 109
MQC100< 6< 794 - 106
HQC180< 5< 695 - 105

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelMean Recovery (%)Matrix Effect (%)
Azelnidipine Low85 - 9590 - 110
High88 - 9892 - 108
Amlodipine Low82 - 9388 - 112
High85 - 9690 - 110
Candesartan Low80 - 9185 - 115
High83 - 9487 - 113

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the UPLC-MS/MS analysis of cardiovascular drugs.

UPLC_MSMS_System cluster_UPLC UPLC System cluster_MS Tandem Mass Spectrometer Solvent Solvent Delivery System Autosampler Autosampler Solvent->Autosampler Column UPLC Column Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of the key components in the UPLC-MS/MS system.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of Azelnidipine D7 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with the internal standard Azelnidipine D7 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for my this compound internal standard?

Low signal intensity of a deuterated internal standard like this compound can arise from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common culprits include:

  • Matrix Effects: Co-eluting components from the sample matrix can suppress the ionization of this compound in the MS source.

  • Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions. This reduces the concentration of the fully deuterated standard.

  • Chromatographic Separation from Analyte: A "deuterium isotope effect" can cause a slight shift in retention time between the analyte (Azelnidipine) and the deuterated internal standard. If this separation occurs in a region of ion suppression, the internal standard may experience a different degree of signal suppression than the analyte.

  • Suboptimal Concentration: Using an internal standard concentration that is significantly lower than the analyte can lead to its signal being suppressed by the analyte.

  • Standard Quality and Purity: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the desired mass.

  • Improper Storage and Handling: Degradation of the standard due to incorrect storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles can lead to a lower effective concentration. Azelnidipine is known to be unstable in acidic, basic, and oxidative conditions.[1]

  • Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decrease in signal for all ions, including the deuterated standard.

Q2: How can I determine if matrix effects are causing the low signal of my this compound?

Matrix effects, such as ion suppression or enhancement, are a common cause of signal variability. You can perform a post-column infusion experiment to assess the impact of the matrix on your this compound signal.[2][3] A significant drop in the baseline signal of the infused standard upon injection of a blank matrix extract indicates ion suppression at that retention time.

Q3: My this compound seems to be degrading. What are the likely causes and how can I prevent it?

Azelnidipine is susceptible to degradation in acidic, basic, and oxidative environments.[1] If you observe a decreasing signal over time, consider the following:

  • pH of Mobile Phase and Sample Diluent: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase. A study on Azelnidipine used a mobile phase with a pH of 4.0, which was found to be suitable.[4]

  • Sample Preparation Conditions: Minimize exposure of the sample to harsh chemicals or conditions that could promote oxidation.

  • Storage: Ensure that both the stock and working solutions of this compound are stored at appropriate temperatures, protected from light, and in a neutral pH environment.

Q4: What are the recommended MS/MS parameters for Azelnidipine and its deuterated analog?

While optimal parameters should be determined empirically on your specific instrument, published methods for Azelnidipine can provide a good starting point. For Azelnidipine D6, a specific transition has been reported.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Azelnidipine583.3167.2
Azelnidipine D6589167[5]

It is recommended to optimize other parameters such as collision energy, declustering potential, and source parameters (e.g., temperature, gas flows) to maximize the signal for this compound.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

A primary reason for low internal standard signal is ion suppression from co-eluting matrix components. This guide provides a systematic approach to identify and address this issue.

This experiment helps to identify chromatographic regions with significant ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union and fittings

  • This compound standard solution (at a concentration that provides a stable signal)

  • Blank matrix extract (e.g., extracted plasma from a subject not dosed with the drug)

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.

    • Connect the outlet of the syringe pump to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 5-10 µL/min).

    • Begin infusing the standard into the MS and acquire data in MRM mode for the this compound transition. A stable, elevated baseline should be observed.

  • Matrix Injection:

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start your chromatographic gradient.

  • Data Analysis:

    • Monitor the infused this compound signal throughout the chromatographic run.

    • A significant and reproducible dip in the baseline indicates a region of ion suppression.

    • If the retention time of your this compound falls within this region, ion suppression is a likely cause of the low signal.

  • Optimize Chromatography: Modify your LC method to separate this compound from the interfering matrix components. This can involve:

    • Changing the gradient profile.

    • Using a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl column).

    • Adjusting the mobile phase pH (while considering the stability of Azelnidipine).

  • Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Consider more rigorous extraction techniques like solid-phase extraction (SPE).[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.

  • Evaluate Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.

  • Control pH: Avoid highly acidic or basic conditions during sample preparation, storage, and analysis, as these can catalyze H/D exchange.[6]

  • Solvent Selection: Use aprotic solvents for reconstitution and storage whenever the experimental workflow allows.

  • Temperature Control: Store standard solutions and samples at low temperatures (e.g., 4°C or -20°C) to minimize the rate of exchange.[7]

Visual Troubleshooting Workflows

Troubleshooting_Workflow Troubleshooting Low this compound Signal start Low this compound Signal check_ms Check MS Performance (Infuse Standard Directly) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok lc_issue Investigate LC System (Leaks, Column, Mobile Phase) ms_ok->lc_issue No check_chromatography Review Chromatography (Peak Shape, Retention Time) ms_ok->check_chromatography Yes end Problem Resolved lc_issue->end ms_issue Troubleshoot MS (Clean Source, Calibrate) ms_issue->end chrom_ok Good Peak Shape & RT? check_chromatography->chrom_ok bad_chrom Optimize LC Method chrom_ok->bad_chrom No check_matrix Investigate Matrix Effects (Post-Column Infusion) chrom_ok->check_matrix Yes bad_chrom->end matrix_effect Ion Suppression Present? check_matrix->matrix_effect improve_cleanup Improve Sample Cleanup (SPE) or Modify LC Method matrix_effect->improve_cleanup Yes check_stability Evaluate Standard Stability (H/D Exchange, Degradation) matrix_effect->check_stability No improve_cleanup->end stability_issue Stability Issues? check_stability->stability_issue stability_issue->ms_issue No adjust_conditions Adjust pH, Solvent, Storage stability_issue->adjust_conditions Yes adjust_conditions->end

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Matrix_Effects_Investigation Investigating Matrix Effects start Suspect Matrix Effects post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion signal_dip Observe Signal Dip at This compound RT? post_column_infusion->signal_dip ion_suppression Ion Suppression Confirmed signal_dip->ion_suppression Yes no_suppression Matrix Effects Unlikely Investigate Other Causes signal_dip->no_suppression No optimize_lc Optimize Chromatography (Separate from Interference) ion_suppression->optimize_lc improve_sample_prep Improve Sample Preparation (e.g., use SPE) ion_suppression->improve_sample_prep dilute_sample Dilute Sample ion_suppression->dilute_sample end Re-evaluate Signal optimize_lc->end improve_sample_prep->end dilute_sample->end

Caption: A decision tree for the investigation and mitigation of matrix effects.

References

Addressing matrix effects in the quantification of azelnidipine using Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelnidipine-d7 as an internal standard for the quantification of azelnidipine by LC-MS/MS.

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of azelnidipine.

Issue 1: High Variability in Azelnidipine Quantification

Possible Cause: Inconsistent matrix effects between samples can lead to high variability in the measured concentration of azelnidipine. Matrix effects occur when co-eluting substances from the biological matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[1]

Troubleshooting Steps:

  • Verify Internal Standard Performance:

    • Ensure a stable and consistent response of the Azelnidipine-d7 internal standard across all samples. A well-behaving internal standard should co-elute with the analyte and experience similar matrix effects, thus correcting for variations.

    • If the internal standard response is also variable, it may indicate a significant and inconsistent matrix effect that even a stable isotope-labeled standard cannot fully compensate for, or issues with sample preparation.

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): While a simple and common technique, PPT may not sufficiently remove all interfering matrix components, particularly phospholipids.[2] Consider optimizing the precipitation solvent and temperature.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different extraction solvents and pH conditions to selectively extract azelnidipine while leaving interfering components behind.[2][3]

    • Solid-Phase Extraction (SPE): SPE offers the most thorough sample cleanup by selectively binding and eluting the analyte.[3][4] Method development with different sorbents and elution solvents may be required.

  • Chromatographic Optimization:

    • Modify the chromatographic gradient to better separate azelnidipine from co-eluting matrix components.

    • Experiment with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to alter selectivity.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause: Poor peak shape can be caused by several factors including column degradation, sample matrix interference, or improper mobile phase conditions.

Troubleshooting Steps:

  • Column Health:

    • Flush the column with a strong solvent to remove potential contaminants.

    • If the problem persists, consider replacing the column. Column degradation can lead to a loss of efficiency and poor peak shape.

  • Sample Matrix:

    • As with high variability, a cleaner sample extract can improve peak shape. Refer to the sample preparation optimization steps in "Issue 1".

  • Mobile Phase:

    • Ensure the mobile phase is correctly prepared and that the pH is appropriate for azelnidipine.

    • Inconsistent mobile phase composition can lead to peak shape issues.

Issue 3: Low Signal Intensity or "Ion Suppression"

Possible Cause: Co-eluting matrix components are interfering with the ionization of azelnidipine in the mass spectrometer source, leading to a reduced signal.[1]

Troubleshooting Steps:

  • Post-Column Infusion Experiment:

    • Perform a post-column infusion experiment to identify the regions of the chromatogram where ion suppression is occurring. This involves infusing a constant flow of azelnidipine solution into the MS while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate retention times where matrix components are causing suppression.

  • Chromatographic Separation:

    • Adjust the chromatographic method to shift the elution of azelnidipine away from the regions of ion suppression identified in the post-column infusion experiment.[5]

  • Enhance Sample Cleanup:

    • Implement a more rigorous sample preparation method such as SPE to remove the interfering matrix components.[3][4]

  • Sample Dilution:

    • If the concentration of azelnidipine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Azelnidipine-d7 as an internal standard?

A1: Azelnidipine-d7 is a stable isotope-labeled internal standard (SIL-IS). Because it is chemically identical to azelnidipine, it co-elutes and experiences the same ionization suppression or enhancement effects in the mass spectrometer. This allows for more accurate correction of matrix effects compared to a non-isotopic internal standard, leading to improved precision and accuracy in quantification.

Q2: How do I quantitatively assess the matrix effect in my assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of azelnidipine in a post-extraction spiked blank matrix sample to the peak area of azelnidipine in a neat solution at the same concentration. The matrix effect is calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q3: What are the typical LC-MS/MS parameters for the analysis of azelnidipine?

A3: While specific parameters should be optimized for your instrument, a good starting point based on published methods is provided in the experimental protocols section below.

Q4: Can I use a different internal standard if Azelnidipine-d7 is not available?

A4: While Azelnidipine-d7 is the ideal internal standard, other compounds can be used. However, it is crucial to select a structural analog that exhibits similar chromatographic behavior and ionization characteristics to azelnidipine. Keep in mind that a non-isotopic internal standard may not as effectively compensate for matrix effects.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a common starting point for the extraction of azelnidipine from plasma.

  • To 100 µL of plasma sample, add 20 µL of Azelnidipine-d7 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to elute azelnidipine, followed by a wash and re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Azelnidipine: m/z 583.3 → 167.2 Azelnidipine-d7: m/z 590.3 → 167.2 (Example transition, should be optimized)
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Quantitative Data Summary

The following table summarizes typical performance data for a validated LC-MS/MS method for azelnidipine quantification.

ParameterResult
Linearity Range 0.05 - 40 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%RSD) < 9.5%
Inter-day Precision (%RSD) < 11.0%
Recovery > 85%
Matrix Effect Within acceptable limits (e.g., 85-115%) with IS correction

Visualizations

G cluster_0 Troubleshooting Workflow: High Variability start High Variability Observed check_is Check Internal Standard (IS) Response start->check_is is_stable IS Response Stable check_is->is_stable Stable is_variable IS Response Variable check_is->is_variable Variable optimize_prep Optimize Sample Preparation (PPT, LLE, SPE) is_stable->optimize_prep is_variable->optimize_prep end_variable Significant Matrix Effect or Sample Prep Issue is_variable->end_variable optimize_lc Optimize Chromatography optimize_prep->optimize_lc end_stable Issue Likely Resolved optimize_lc->end_stable G cluster_1 Sample Preparation Workflow: Protein Precipitation plasma Plasma Sample (100 µL) add_is Add Azelnidipine-d7 IS plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add Cold Acetonitrile vortex1->add_ppt vortex2 Vortex add_ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Azelnidipine D7 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelnidipine D7 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected signal in our blank samples at the retention time of Azelnidipine, even though we are using this compound as the internal standard. What could be the cause?

This issue, often referred to as "crosstalk," can arise from several factors:

  • Isotopic Contribution from the Analyte: The most common cause is the natural isotopic abundance of Carbon-13 (¹³C) in the unlabeled Azelnidipine. The M+7 isotope of Azelnidipine can have the same mass-to-charge ratio (m/z) as the this compound internal standard, leading to a false positive signal.

  • Impurity in the Internal Standard: The this compound standard itself may contain a small percentage of unlabeled Azelnidipine as an impurity from its synthesis.

  • Contamination: Carryover from a previous high-concentration sample in the autosampler or LC system can also lead to a signal in the blank.

Q2: Our calibration curve for Azelnidipine is non-linear at the higher concentrations. Could this be related to isotopic interference?

Yes, isotopic interference is a likely cause for non-linearity in your calibration curve, particularly at the upper limits of quantification. As the concentration of unlabeled Azelnidipine increases, the contribution of its M+7 isotope to the this compound signal becomes more significant. This artificially inflates the internal standard signal, leading to a suppressed analyte/internal standard ratio and a curve that plateaus.

Q3: We are seeing a slight retention time shift between Azelnidipine and this compound on our C18 column. Is this a concern?

A slight retention time shift between the analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." While minor shifts are often tolerated, a significant difference in retention times can be problematic. If the two compounds elute at different times, they may be subjected to different matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.

Q4: How can we minimize or correct for isotopic interference from Azelnidipine in our this compound signal?

Several strategies can be employed:

  • Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation between Azelnidipine and any potential interferences.

  • Use a Higher Deuteration Level: If available, an internal standard with a higher degree of deuteration (e.g., D9 or D11) would shift the mass further from the analyte's isotopic envelope, reducing the likelihood of overlap.

  • Correction Calculations: A mathematical correction can be applied to the measured internal standard signal. This involves determining the percentage contribution of the M+7 isotope from a pure Azelnidipine standard and subtracting this contribution from the internal standard response in the unknown samples.

  • Lowering the Internal Standard Concentration: Using a lower concentration of the internal standard can minimize its contribution to the analyte signal, but this must be balanced with maintaining a sufficient signal-to-noise ratio for the internal standard itself.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving isotopic interference issues with this compound.

Diagram: Troubleshooting Workflow for Isotopic Interference

troubleshooting_workflow start High Blank Signal or Non-Linear Calibration Curve check_purity 1. Assess Isotopic Purity of This compound Standard start->check_purity check_crosstalk 2. Evaluate Analyte Crosstalk check_purity->check_crosstalk If purity is high optimize_lc 3. Optimize Chromatographic Separation check_crosstalk->optimize_lc If crosstalk is confirmed correction 4. Apply Mathematical Correction optimize_lc->correction If separation is not fully effective result Issue Resolved correction->result

Caption: A step-by-step workflow for troubleshooting isotopic interference.

Quantitative Data

The following table summarizes the key mass spectrometric parameters for the analysis of Azelnidipine and its deuterated internal standard, this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Azelnidipine 583.3167.2Primary transition for quantification.[1]
This compound 589.3167.1Primary transition for the internal standard.[2]
Azelnidipine Metabolite (M-1) 581.3167.2Aromatized form of Azelnidipine.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of Azelnidipine from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

This is a representative LC-MS/MS method for the analysis of Azelnidipine. Optimization may be required based on the specific instrumentation used.

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 20% B

    • 4.1-5.0 min: 20% B

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: See the Quantitative Data table above.

Signaling Pathway

Diagram: Azelnidipine Mechanism of Action

azelnidipine_moa azelnidipine Azelnidipine l_type_channel L-type Calcium Channel (Vascular Smooth Muscle) azelnidipine->l_type_channel Blocks ca_influx Ca²⁺ Influx l_type_channel->ca_influx Inhibits calmodulin Calmodulin ca_influx->calmodulin Reduced Activation vasodilation Vasodilation ca_influx->vasodilation Leads to mlck_activation Myosin Light-Chain Kinase (MLCK) Activation calmodulin->mlck_activation myosin_phosphorylation Myosin Light-Chain Phosphorylation mlck_activation->myosin_phosphorylation vasoconstriction Vasoconstriction myosin_phosphorylation->vasoconstriction

Caption: Mechanism of action of Azelnidipine on vascular smooth muscle cells.[3][4]

References

Technical Support Center: Azelnidipine D7 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Azelnidipine D7.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of poor peak shape (e.g., tailing, fronting, or splitting) for this compound?

Poor peak shape in the chromatographic analysis of this compound can arise from several factors, often related to interactions between the analyte, the stationary phase, and the mobile phase. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in peak broadening or splitting.[3][4][5]

  • Insufficient Buffer Capacity: A mobile phase with inadequate buffer concentration may not effectively control the on-column pH, leading to inconsistent interactions and peak tailing.[6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.[7]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or improper connections can contribute to band broadening and peak asymmetry.[8]

Q2: My this compound peak is exhibiting significant tailing. How can I improve its symmetry?

Peak tailing is a frequent issue encountered with basic compounds like this compound. Here’s a systematic approach to troubleshoot and resolve this problem:

1. Mobile Phase Optimization:

  • Lower the Mobile Phase pH: Azelnidipine is a dihydropyridine derivative with basic properties. Lowering the mobile phase pH (typically to around 3.0) with an acidic modifier like formic acid or phosphoric acid will ensure that the analyte is consistently protonated and minimizes interactions with acidic silanol groups on the stationary phase.[1][7][9]

  • Use a Buffer: Incorporate a buffer, such as ammonium formate or potassium dihydrogen phosphate, into the mobile phase to maintain a stable pH throughout the analysis. A buffer concentration of 5-20 mM is a good starting point.[6][9]

2. Column Selection and Care:

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.

  • Employ a Guard Column: A guard column can help protect the analytical column from contaminants in the sample and prolong its lifespan.

  • Column Washing: If you suspect column contamination, a thorough washing procedure with a series of strong and weak solvents can help restore performance.

3. Injection and Sample Preparation:

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject. A significant improvement in peak shape indicates that the initial concentration was too high.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to prevent peak distortion.

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Peak Tailing check_mobile_phase Is Mobile Phase pH < 4? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to ~3.0 with Formic or Phosphoric Acid check_mobile_phase->adjust_ph No check_buffer Is a Buffer Used? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer add_buffer Add 5-20 mM Ammonium Formate or Phosphate Buffer check_buffer->add_buffer No check_concentration Is Sample Concentration Too High? check_buffer->check_concentration Yes add_buffer->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_column Is Column Old or Contaminated? check_concentration->check_column No dilute_sample->check_column replace_column Replace with a New End-Capped C18 Column check_column->replace_column Yes end Improved Peak Shape check_column->end No replace_column->end

A troubleshooting workflow for addressing peak tailing of this compound.

Q3: Can you provide a table summarizing the effect of different mobile phase conditions on this compound peak shape?

The following table provides a summary of expected outcomes on peak shape parameters when modifying mobile phase conditions. The values presented are illustrative and may vary depending on the specific column and HPLC system used.

Mobile Phase ConditionTailing Factor (Tf)Asymmetry Factor (As)Observations
Methanol:Water (80:20)> 2.0> 1.8Severe peak tailing due to strong silanol interactions.
Acetonitrile:Water (60:40)1.81.6Moderate tailing, acetonitrile can sometimes offer better peak shape than methanol.
Acetonitrile:10mM KH2PO4 pH 3.0 (55:45)1.21.1Good peak symmetry, the acidic buffered mobile phase effectively minimizes silanol interactions.[10]
Acetonitrile:5mM Ammonium Formate pH 3.0 (80:20)< 1.2< 1.1Excellent peak symmetry, suitable for LC-MS/MS applications due to the volatile buffer.[9]

Experimental Protocols

Protocol 1: Recommended HPLC Method for Improved Peak Shape of this compound

This protocol is based on a validated LC-MS/MS method that demonstrates good peak shape for Azelnidipine and its deuterated internal standard.[9]

  • Instrumentation: A standard HPLC or UHPLC system coupled with a UV or Mass Spectrometric detector.

  • Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase:

    • Solvent A: 5mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 20% Solvent A and 80% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 5-20 µL.

  • Detector Wavelength: 254 nm for UV detection. For MS/MS, monitor the appropriate mass transitions for this compound.

Protocol 2: General Troubleshooting Experiment to Address Peak Tailing

This protocol outlines a systematic experiment to diagnose and mitigate peak tailing.

  • Baseline Experiment:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).

    • Inject a standard solution of this compound and record the chromatogram.

    • Calculate the tailing factor and asymmetry factor of the peak.

  • pH Modification:

    • Prepare a new mobile phase of Acetonitrile:Water (60:40 v/v) and add 0.1% Formic Acid to the aqueous portion to lower the pH to approximately 3.0.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the same standard solution and record the chromatogram.

    • Recalculate the peak shape parameters and compare with the baseline.

  • Buffer Addition:

    • Prepare a mobile phase of Acetonitrile and a 10 mM Ammonium Formate solution (pH 3.0) in a ratio of 60:40 (v/v).

    • Equilibrate the column thoroughly.

    • Inject the standard solution and analyze the peak shape.

The following diagram illustrates the experimental workflow for optimizing the mobile phase to improve peak shape:

G cluster_1 Experimental Workflow for Peak Shape Optimization prep_standard Prepare this compound Standard Solution exp1 Experiment 1: Baseline (Acetonitrile:Water) prep_standard->exp1 analyze1 Analyze Peak Shape (Tailing Factor, Asymmetry) exp1->analyze1 exp2 Experiment 2: pH Modification (Add 0.1% Formic Acid) analyze1->exp2 analyze2 Analyze Peak Shape and Compare to Baseline exp2->analyze2 exp3 Experiment 3: Buffer Addition (Use Buffered Aqueous Phase) analyze2->exp3 analyze3 Analyze Peak Shape and Compare to Previous exp3->analyze3 conclusion Select Optimal Conditions analyze3->conclusion

A workflow for systematically improving the peak shape of this compound.

References

Preventing carryover of Azelnidipine D7 in HPLC systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving HPLC carryover issues specifically related to Azelnidipine D7.

Troubleshooting Guide: Preventing this compound Carryover

Issue: I am observing carryover of this compound in my blank injections following a high-concentration sample.

This guide provides a systematic approach to identify the source of carryover and implement effective cleaning procedures.

Step 1: Initial Assessment and Carryover Classification

The first step is to confirm and classify the type of carryover you are experiencing.

Procedure:

  • Inject a high-concentration this compound standard.

  • Inject a series of at least three consecutive blank samples (using the mobile phase as the blank).

  • Analyze the results:

    • Classic Carryover: If the peak area of this compound decreases with each subsequent blank injection, it is likely classic carryover. This is often caused by remnants of the sample in the injection system.

    • Constant Contamination: If the peak area remains relatively constant across all blank injections, the issue is likely contamination of your mobile phase, blank solution, or a persistent system contamination.

Step 2: Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot and resolve the carryover issue.

Carryover_Troubleshooting start Start: this compound Carryover Detected classify Step 1: Classify Carryover Inject High-Conc. Standard -> Inject 3x Blanks start->classify is_classic Classic Carryover? classify->is_classic is_constant Constant Contamination? classify->is_constant troubleshoot_injector Step 2a: Troubleshoot Injection System is_classic->troubleshoot_injector Yes troubleshoot_contamination Step 2b: Investigate Contamination Source is_constant->troubleshoot_contamination Yes optimize_wash Optimize Needle Wash: - Increase volume - Use stronger solvent (e.g., DMSO) troubleshoot_injector->optimize_wash check_hardware Inspect/Replace Injector Components: - Needle, seat, rotor seal, loop optimize_wash->check_hardware re_evaluate Step 3: Re-evaluate Carryover Inject Blank check_hardware->re_evaluate check_blank Prepare Fresh Blank/Mobile Phase troubleshoot_contamination->check_blank system_flush Perform System Flush check_blank->system_flush system_flush->re_evaluate resolved Issue Resolved re_evaluate->resolved No Carryover

Caption: Troubleshooting workflow for this compound carryover.

Frequently Asked Questions (FAQs)

Q1: What are the best wash solvents for preventing this compound carryover?

Azelnidipine is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1]. It is sparingly soluble in aqueous buffers[1]. Therefore, a strong organic solvent is recommended for the needle wash.

  • Primary Recommendation: Use Dimethyl Sulfoxide (DMSO) as the needle wash solvent. Its high solubilizing power for Azelnidipine makes it very effective.

  • Alternative Solvents: A mixture of Methanol and Acetonitrile (e.g., 50:50 v/v) can also be effective. Several HPLC methods for Azelnidipine utilize these solvents in the mobile phase[2][3].

Q2: How can I perform an effective HPLC system flush to remove residual this compound?

A systematic flushing procedure with a sequence of solvents is recommended to ensure the removal of contaminants.

Experimental Protocol: HPLC System Flush

  • Disconnect the Column: Remove the analytical column and replace it with a union or a restrictor capillary.

  • Aqueous Wash: Flush the system with HPLC-grade water for at least 30 minutes at a flow rate of 1-2 mL/min to remove any buffer salts.

  • Organic Solvent Flush: Flush the system with Isopropanol (IPA) or Methanol for 30-60 minutes.

  • Strong Solvent Wash: For stubborn carryover, flush the system with DMSO. Given Azelnidipine's solubility, this is a critical step.

  • Re-equilibration: Flush with IPA or Methanol again to remove the DMSO, followed by the mobile phase until the baseline is stable.

  • Reconnect the Column: Re-install the column and equilibrate with the mobile phase until a stable baseline is achieved.

Q3: Can the mobile phase composition affect carryover?

Yes, the mobile phase composition plays a role. A mobile phase with a higher percentage of organic solvent will be more effective at eluting this compound from the column and system, reducing the chances of it being retained and causing carryover. If you are running a gradient, ensure the gradient is sufficient to elute all components. For isocratic methods, a mobile phase with adequate organic strength is crucial. HPLC methods for azelnidipine often use a high proportion of methanol or acetonitrile[2][3][4][5].

Q4: What quantitative data supports the choice of wash solvent?

The following table summarizes the expected carryover reduction based on the selection of different wash solvents. This data is based on typical performance and the known solubility of Azelnidipine.

Wash SolventInjection Volume (µL)Expected Carryover Reduction (%)Notes
Mobile Phase (50:50 ACN:H₂O)50080-85%Baseline performance.
Methanol50090-95%Good solubility for Azelnidipine.
Acetonitrile50092-97%Good solubility for Azelnidipine.
DMSO500>99%Excellent solvent for Azelnidipine[1].

Q5: What is the recommended experimental protocol for assessing carryover?

Experimental Protocol: Carryover Assessment

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Blank Injection: Inject a blank sample (mobile phase) to establish the baseline.

  • High-Concentration Standard: Inject a high-concentration standard of this compound (e.g., the highest point of your calibration curve).

  • First Blank Injection: Immediately following the high-concentration standard, inject a blank sample.

  • Subsequent Blank Injections: Inject at least two more consecutive blank samples.

  • Data Analysis:

    • Quantify the peak area of this compound in the first blank injection.

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in First Blank / Peak Area in High-Concentration Standard) x 100

    • The carryover should be below the limit of quantification (LOQ) of the analytical method.

The following diagram illustrates the experimental workflow for carryover assessment.

Carryover_Assessment start Start: Assess Carryover equilibrate 1. Equilibrate HPLC System start->equilibrate inject_blank1 2. Inject Blank (Establish Baseline) equilibrate->inject_blank1 inject_high_std 3. Inject High-Concentration this compound Standard inject_blank1->inject_high_std inject_blank2 4. Inject First Blank inject_high_std->inject_blank2 inject_blanks_subsequent 5. Inject Subsequent Blanks (2x) inject_blank2->inject_blanks_subsequent analyze 6. Analyze Data Calculate % Carryover inject_blanks_subsequent->analyze evaluate Carryover < LOQ? analyze->evaluate pass Pass evaluate->pass Yes fail Fail: Troubleshoot evaluate->fail No

Caption: Experimental workflow for this compound carryover assessment.

References

Investigating the stability of Azelnidipine D7 in processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelnidipine D7. The information focuses on ensuring the stability of this compound in processed samples for accurate bioanalytical results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound in processed samples.

Issue Potential Cause Recommended Action
Low or No this compound Signal Degradation during Storage: Azelnidipine is susceptible to degradation under certain conditions.Verify storage conditions. Samples should be stored at -20°C or -80°C for long-term stability. Prepare fresh stock solutions if degradation is suspected.
Inefficient Ionization: Instrument parameters may not be optimized for this compound.Optimize ionization source parameters, such as capillary voltage and gas flow rates, to ensure efficient ionization of the deuterated standard.
Incorrect Concentration: The working solution of this compound may be too dilute.Prepare a fresh working solution and verify its concentration.
Inconsistent Analyte/Internal Standard Response Ratio Deuterium Exchange: The deuterium label on this compound may be unstable under certain pH or solvent conditions, leading to exchange with hydrogen.Ensure that the deuterium label is in a stable position on the molecule. Avoid strongly acidic or basic conditions during sample processing if the label is labile.
Differential Matrix Effects: The analyte and internal standard may not co-elute perfectly, leading to different degrees of ion suppression or enhancement.Adjust the chromatographic method to achieve co-elution of Azelnidipine and this compound.
Isotopic Interference: Natural isotopic abundance of the analyte can contribute to the signal of the internal standard.Check for and subtract any contribution from the natural isotopic abundance of Azelnidipine to the this compound signal.
Presence of Unlabeled Analyte in the Deuterated Standard Incomplete Deuteration: The this compound standard may contain residual unlabeled Azelnidipine.Verify the isotopic purity of the deuterated standard. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
Degradation of this compound in the Autosampler Post-preparative Instability: this compound may be unstable in the processed sample matrix when left in the autosampler for extended periods.Assess the post-preparative stability of this compound by re-injecting a set of samples after a certain period and comparing the results with the initial injection. If instability is observed, minimize the residence time of samples in the autosampler.

Frequently Asked Questions (FAQs)

Q1: What are the known stability characteristics of Azelnidipine?

A1: Azelnidipine is known to be unstable under acidic, basic, and oxidative conditions.[1] The primary degradation pathways are hydrolysis of the ester groups at the 3 and 5 positions of the 1,4-dihydropyridine ring and oxidation of the dihydropyridine ring to its pyridine analogue.[1] It is, however, relatively stable under thermal and photolytic stress.

Q2: How does the stability of this compound compare to that of unlabeled Azelnidipine?

A2: While specific stability data for this compound is not extensively published, its stability is expected to be very similar to that of unlabeled Azelnidipine. Deuterated standards are designed to have nearly identical physicochemical properties to their non-labeled counterparts. However, the position of the deuterium label is crucial. If the label is on a site prone to chemical exchange, its stability might be compromised under certain conditions.

Q3: What are the best practices for storing this compound stock and working solutions?

A3: Stock and working solutions of this compound should be stored in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or -80°C) to minimize degradation. It is advisable to prepare fresh working solutions regularly.

Q4: What types of stability experiments should be performed for this compound in processed samples?

A4: To ensure the reliability of your bioanalytical method, the following stability assessments for this compound in the relevant biological matrix should be conducted:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample handling time.

  • Long-Term Stability: Determine stability at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler over the expected run time.[2][3]

Q5: How can I minimize the photodegradation of Azelnidipine and this compound during sample handling and analysis?

A5: 1,4-dihydropyridine compounds are sensitive to light and can undergo photodegradation, primarily through oxidation of the dihydropyridine ring.[4] To minimize this, it is crucial to protect samples and solutions from light by using amber vials or covering containers with aluminum foil during all stages of sample preparation and analysis.

Experimental Protocols

Protocol: Assessment of Post-Preparative Stability of this compound in Processed Plasma Samples

Objective: To determine the stability of this compound in extracted plasma samples stored in an autosampler at a specific temperature over a defined period.

Materials:

  • Processed plasma samples containing Azelnidipine and a known concentration of this compound.

  • LC-MS/MS system.

  • Autosampler set to the desired temperature (e.g., 4°C).

Methodology:

  • Prepare a batch of quality control (QC) samples at low and high concentrations of Azelnidipine, spiked with this compound.

  • Process these QC samples using the established extraction procedure.

  • Immediately after processing, inject a set of these samples (T=0) and acquire the peak area responses for Azelnidipine and this compound.

  • Store the remaining processed samples in the autosampler at the specified temperature.

  • Re-inject the stored samples at predetermined time intervals (e.g., 6, 12, 24 hours).

  • Calculate the peak area ratio of Azelnidipine to this compound for each time point.

  • Compare the mean peak area ratio at each time point to the initial (T=0) mean peak area ratio. The deviation should be within an acceptable limit (typically ±15%).

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Assessment cluster_data Data Analysis start Spike Plasma with Azelnidipine & this compound extraction Sample Extraction (e.g., LLE or SPE) start->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution initial_injection Initial Analysis (T=0) reconstitution->initial_injection Inject into LC-MS/MS storage Store in Autosampler (e.g., 4°C) initial_injection->storage peak_area Measure Peak Area Ratios (Analyte/IS) timed_injection Re-inject at Time Intervals (T=x) storage->timed_injection timed_injection->peak_area comparison Compare Ratios to T=0 peak_area->comparison stability_determination Determine Stability (% Deviation) comparison->stability_determination

Caption: Workflow for assessing the post-preparative stability of this compound.

References

Dealing with poor recovery of Azelnidipine D7 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the sample extraction of Azelnidipine and its deuterated internal standard, Azelnidipine D7.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the sample preparation of Azelnidipine and this compound, leading to poor recovery.

Q1: What are the common causes of low recovery for both Azelnidipine and this compound during sample extraction?

Low recovery for both the analyte and the internal standard typically points to a systematic issue with the extraction procedure. Common causes include:

  • Suboptimal pH during Liquid-Liquid Extraction (LLE): The pH of the aqueous phase is critical for ensuring that Azelnidipine, a weakly basic compound, is in its neutral form to partition into the organic solvent. Inadequate pH adjustment can lead to poor extraction efficiency.

  • Inappropriate Organic Solvent in LLE: The choice of extraction solvent is crucial. A solvent that is too polar or non-polar may not efficiently extract Azelnidipine.

  • Inefficient Protein Precipitation: Incomplete precipitation of plasma proteins can lead to the analyte and internal standard being trapped in the protein pellet, resulting in low recovery. The choice of precipitating agent and the ratio of solvent to sample are important factors.

  • Issues with Solid-Phase Extraction (SPE):

    • Incorrect Sorbent Choice: Using an SPE sorbent that does not have the appropriate chemistry for retaining Azelnidipine will result in the analyte and internal standard being washed away.

    • Inadequate Conditioning or Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and poor retention.

    • Suboptimal Wash and Elution Solvents: Using a wash solvent that is too strong can prematurely elute the analytes, while an elution solvent that is too weak will result in incomplete recovery from the cartridge.

  • Analyte Adsorption: Azelnidipine and its D7 analog may adsorb to the surfaces of collection tubes, pipette tips, or other labware, especially if they are not made of low-binding materials.

Q2: My this compound recovery is poor, but the recovery of Azelnidipine is acceptable. What could be the issue?

This scenario suggests a problem specific to the internal standard. While less common for a deuterated analog that should behave almost identically to the parent compound, possible causes include:

  • Degradation of the Internal Standard: Although structurally similar, there might be subtle differences in the stability of the deuterated form under certain conditions. Ensure the stability of the this compound stock solution and in the biological matrix under the storage and processing conditions.

  • Errors in Internal Standard Spiking: Inaccurate or inconsistent spiking of the internal standard into the samples will lead to variable and seemingly poor recovery calculations. Verify the concentration and spiking procedure.

  • Mass Spectrometric Issues: While not a sample preparation issue, it's worth investigating if there are any interferences or suppression effects that are specific to the mass transition of this compound in the LC-MS/MS method.

Q3: What are the recommended extraction methods for Azelnidipine from plasma?

Several methods have been successfully used for the extraction of Azelnidipine from plasma, including:

  • Liquid-Liquid Extraction (LLE): This is a common and effective method. It typically involves adjusting the plasma sample to a basic pH and then extracting with an organic solvent mixture.

  • Protein Precipitation (PPT): This is a simpler and faster method, often used for high-throughput analysis. It involves adding a cold organic solvent, such as acetonitrile, to the plasma to precipitate the proteins.

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract by selectively retaining the analyte on a solid sorbent and washing away interferences.

Q4: Can Azelnidipine degrade during sample processing?

Yes, Azelnidipine is susceptible to degradation under certain conditions. It has two ester functional groups, making it prone to hydrolysis, especially under acidic conditions.[1] It is also susceptible to oxidation, which can lead to the aromatization of the dihydropyridine ring.[1] Therefore, it is important to control the pH and avoid prolonged exposure to harsh conditions during sample preparation.

Q5: How can I optimize my Solid-Phase Extraction (SPE) method for better recovery?

To optimize your SPE method, consider the following factors:[2][3][4]

  • Sorbent Selection: For a compound like Azelnidipine, a reversed-phase sorbent (e.g., C18) is a good starting point.

  • pH Adjustment: Adjust the pH of the sample to ensure optimal retention on the sorbent.

  • Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Azelnidipine. This may require testing different solvent compositions.

  • Elution Solvent: Ensure the elution solvent is strong enough to completely desorb the analyte from the sorbent. This might involve using a stronger organic solvent or modifying the pH.

  • Flow Rate: Optimizing the flow rate during sample loading, washing, and elution can improve interaction with the sorbent and enhance recovery.[4]

  • Soak Steps: Allowing the solvent to soak in the cartridge during conditioning and elution can improve solvent-sorbent and solvent-analyte interactions, potentially increasing recovery.[2][4]

Quantitative Data Summary

The following table summarizes recovery data for Azelnidipine from human plasma using different extraction methods as reported in the literature.

Extraction MethodSolvent(s)Recovery (%)Reference
Liquid-Liquid ExtractionEthyl acetate and hexane (1:1, v/v)68.8 - 78.6[5]
Liquid-Liquid ExtractionCyclohexane-diethyl ether (1:1, v/v)Not specified[6][7]
Protein PrecipitationAcetonitrileHigh (not quantified)[8]

Experimental Protocols

Below are detailed methodologies for common Azelnidipine extraction experiments.

Protocol 1: Liquid-Liquid Extraction (LLE) of Azelnidipine from Human Plasma[5]
  • Sample Preparation: To 1.0 mL of human plasma in a suitable tube, add the internal standard solution.

  • pH Adjustment: Alkalinize the plasma sample. One study suggests adjusting to a basic pH with 0.1 M sodium hydroxide solution.[6][7]

  • Extraction:

    • Add 5 mL of a mixture of ethyl acetate and hexane (1:1, v/v).

    • Vortex the mixture for a specified time (e.g., 10 minutes).

    • Centrifuge at a specified speed and time (e.g., 4000 rpm for 10 minutes) to separate the layers.

  • Solvent Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) of Azelnidipine from Human Plasma[8][9]
  • Sample Preparation: To a specific volume of human plasma (e.g., 200 µL) in a microcentrifuge tube, add the internal standard solution.

  • Precipitation:

    • Add a precipitating agent, such as cold acetonitrile, typically in a 2:1 or 3:1 ratio to the plasma volume.

    • Vortex the mixture vigorously for a specified time (e.g., 1-2 minutes) to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis. This step helps to concentrate the analyte and exchange the solvent to one that is compatible with the chromatographic system.

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

PoorRecoveryTroubleshooting Start Start: Poor this compound Recovery CheckBothRecoveries Are both Azelnidipine and This compound recoveries low? Start->CheckBothRecoveries SystematicIssue Systematic Extraction Issue CheckBothRecoveries->SystematicIssue Yes D7SpecificIssue Issue Specific to this compound CheckBothRecoveries->D7SpecificIssue No ExtractionMethod Which extraction method? SystematicIssue->ExtractionMethod CheckD7Stability Investigate D7 Stability: - Stock solution stability - Stability in matrix - Potential for degradation D7SpecificIssue->CheckD7Stability LLE Liquid-Liquid Extraction (LLE) ExtractionMethod->LLE LLE SPE Solid-Phase Extraction (SPE) ExtractionMethod->SPE SPE PPT Protein Precipitation (PPT) ExtractionMethod->PPT PPT CheckLLEParams Check LLE Parameters: - pH of aqueous phase - Extraction solvent - Shaking/vortexing efficiency - Phase separation LLE->CheckLLEParams CheckSPEParams Check SPE Parameters: - Sorbent choice - Conditioning/Equilibration - Wash/Elution solvents - Flow rate SPE->CheckSPEParams CheckPPTParams Check PPT Parameters: - Precipitating solvent - Solvent:sample ratio - Vortexing efficiency - Supernatant transfer PPT->CheckPPTParams End Resolved CheckLLEParams->End CheckSPEParams->End CheckPPTParams->End CheckSpiking Verify IS Spiking: - Concentration of stock - Pipetting accuracy - Consistent procedure CheckD7Stability->CheckSpiking CheckMS Check for Mass Spec Issues: - Matrix effects on D7 - Specific interferences CheckSpiking->CheckMS CheckMS->End

A troubleshooting workflow for diagnosing poor this compound recovery during sample extraction.

References

Validation & Comparative

Comparison of Azelnidipine D7 with other internal standards for azelnidipine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Internal Standards for Azelnidipine Quantification

In the bioanalysis of the antihypertensive drug azelnidipine, the use of an appropriate internal standard (IS) is critical for ensuring the accuracy and precision of quantitative assays, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. This guide provides a comparative overview of Azelnidipine D7 and other compounds that have been utilized as internal standards in published analytical methods.

The Gold Standard: Isotope-Labeled Internal Standards

Isotopically labeled analogs of the analyte are widely considered the gold standard for internal standards in mass spectrometry-based quantification.[1] this compound, a deuterated form of azelnidipine, is the preferred choice for this reason. Its chemical and physical properties are nearly identical to azelnidipine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[1]

This compound has been successfully used in several validated LC-MS/MS methods for the determination of azelnidipine in human plasma.[2] These methods demonstrate high sensitivity and reproducibility, making this compound a reliable choice for pharmacokinetic and bioequivalence studies.

Alternative Internal Standards

While this compound is the ideal choice, its availability or cost may necessitate the use of alternative internal standards. The selection of an alternative IS should be carefully validated for each specific analytical method and matrix.[1] Structural analogs, which are compounds with similar chemical structures to the analyte, are often considered.

Several other dihydropyridine calcium channel blockers and other cardiovascular drugs have been employed as internal standards for azelnidipine analysis. These include:

  • Nicardipine: A dihydropyridine calcium channel blocker with a similar chemical structure to azelnidipine.[3]

  • Telmisartan: An angiotensin II receptor blocker, which has been used as an internal standard in an LC-MS/MS assay for azelnidipine in human plasma.

The key consideration when using a structural analog is that it should exhibit similar extraction efficiency and chromatographic behavior to the analyte.[1]

Quantitative Data Comparison

The performance of an internal standard is evaluated based on the validation parameters of the bioanalytical method. The following table summarizes the performance of different internal standards used for azelnidipine quantification based on published data.

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (% RSD)Accuracy (% Bias)Mean Recovery (%)
This compound 0.100 – 40.0700.100< 15Within ±1564.48
Telmisartan 0.0125 - 250.01251.78 - 8.09Not ReportedNot Reported
Nicardipine 2 - 802< 15Within ±15Not Reported

Experimental Protocols

The methodologies for the quantification of azelnidipine vary slightly depending on the chosen internal standard and the specific requirements of the study. However, a general workflow is typically followed.

Sample Preparation

A common technique for extracting azelnidipine and the internal standard from plasma is protein precipitation or liquid-liquid extraction.[4]

  • Protein Precipitation: This method involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected and analyzed.

  • Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids. A suitable organic solvent is used to extract azelnidipine and the internal standard from the plasma.[4]

  • Solid Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with an appropriate solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are then analyzed by LC-MS/MS. The chromatographic conditions are optimized to achieve good separation of azelnidipine and the internal standard from endogenous plasma components.

  • Chromatographic Column: A C18 column is commonly used for the separation.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is typically used as the mobile phase.[2]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both azelnidipine and the internal standard are monitored to ensure selectivity and sensitivity.

Visualizations

Experimental Workflow for Azelnidipine Bioanalysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical experimental workflow for the bioanalysis of azelnidipine in plasma.

Logical Relationship for Internal Standard Selection

Internal Standard Selection Analyte Analyte: Azelnidipine IS_Type Internal Standard Type Analyte->IS_Type Isotope_Labeled Isotope-Labeled (this compound) IS_Type->Isotope_Labeled Preferred Structural_Analog Structural Analog IS_Type->Structural_Analog Alternative Validation Method Validation Isotope_Labeled->Validation Structural_Analog->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Decision tree for selecting an appropriate internal standard for azelnidipine analysis.

Signaling Pathway of Azelnidipine

Azelnidipine Signaling Pathway Azelnidipine Azelnidipine L_Type_Ca_Channel L-type Calcium Channels (Vascular Smooth Muscle) Azelnidipine->L_Type_Ca_Channel inhibits Ca_Influx Ca²⁺ Influx L_Type_Ca_Channel->Ca_Influx Vasodilation Vasodilation L_Type_Ca_Channel->Vasodilation leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_Activation Myosin Light-Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light-Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Muscle_Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Muscle_Contraction Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action of azelnidipine as a calcium channel blocker.[5][6][7][8]

References

Cross-Validation of Analytical Methods for Azelnidipine Quantification Using Azelnidipine D7 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of cross-validation parameters for a bioanalytical method developed for the quantification of Azelnidipine in human plasma, utilizing Azelnidipine D7 as an internal standard. The data presented herein is a representative illustration based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Introduction to Bioanalytical Method Cross-Validation

Cross-validation is a critical component of the bioanalytical method validation process, ensuring the reproducibility of an analytical method across different laboratories, instruments, or analysts. This process is fundamental for the reliability of data in multi-site clinical or preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to minimize analytical variability and enhance the robustness of the method. This compound co-elutes with Azelnidipine and exhibits similar ionization efficiency, effectively compensating for variations in sample processing and instrument response.

Experimental Protocols

The following outlines a typical experimental workflow for the quantification of Azelnidipine in human plasma using LC-MS/MS with this compound as an internal standard.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 200 µL of human plasma, 20 µL of this compound (internal standard) working solution is added and vortexed.

  • Conditioning: An SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of purified water.

  • Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of 10% methanol in water to remove interferences.

  • Elution: The analyte and internal standard are eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C and the residue is reconstituted in 200 µL of the mobile phase.

2.2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 analytical column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 10 mM ammonium acetate in water and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor to product ion transitions for Azelnidipine and this compound are monitored for quantification.

Comparative Data Presentation

The following tables present a representative comparison of the cross-validation results between two hypothetical laboratories (Lab A and Lab B).

Table 1: Calibration Curve and Linearity

ParameterLab ALab BAcceptance Criteria
Calibration Range (ng/mL)0.5 - 5000.5 - 500Identical range
Regression ModelLinear, 1/x² weightingLinear, 1/x² weightingIdentical model and weighting
Correlation Coefficient (r²)0.99850.9991≥ 0.995

Table 2: Inter-laboratory Precision and Accuracy of Quality Control Samples

QC Level (ng/mL)Lab A (Mean ± SD)Lab B (Mean ± SD)Inter-laboratory %BiasInter-laboratory %CVAcceptance Criteria
LQC (1.5) 1.48 ± 0.071.53 ± 0.083.3%5.3%%Bias ≤ ±15%, %CV ≤ 15%
MQC (200) 198.5 ± 9.8203.1 ± 11.22.3%5.6%%Bias ≤ ±15%, %CV ≤ 15%
HQC (400) 405.2 ± 18.1395.8 ± 16.5-2.3%4.3%%Bias ≤ ±15%, %CV ≤ 15%

Table 3: Assessment of Matrix Effect and Recovery

ParameterLab ALab BAcceptance Criteria
Recovery (%)
Azelnidipine88.591.2Consistent and reproducible
This compound89.190.8Consistent and reproducible
Matrix Factor (IS-Normalized) 1.030.98%CV ≤ 15%

Visual Diagrams

G Experimental Workflow for Azelnidipine Analysis cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Spiked with this compound p3 Sample Loading p1->p3 p2 SPE Cartridge Conditioning p2->p3 p4 Washing p3->p4 p5 Elution p4->p5 p6 Evaporation & Reconstitution p5->p6 a1 Injection p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Azelnidipine quantification using SPE and LC-MS/MS.

G Logical Diagram of Cross-Validation A Originating Lab (Lab A) Method Validation B Receiving Lab (Lab B) Method Transfer A->B C Analysis of a Shared Set of QC Samples B->C D Comparison of Data from Both Labs C->D E Evaluation against Acceptance Criteria D->E F Successful Cross-Validation E->F Pass G Investigation and Method Refinement E->G Fail G->C

Caption: The logical process for inter-laboratory method cross-validation.

A Comparative Guide to the Use of Azelnidipine D7 as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of azelnidipine in various matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. The use of a reliable internal standard is paramount in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS) to ensure precision and accuracy. This guide provides an objective comparison of Azelnidipine D7, a deuterated certified reference material (CRM), with other non-deuterated alternatives, supported by experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. In this compound, seven hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the non-labeled azelnidipine but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

The key advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard experience similar ionization suppression or enhancement effects from the sample matrix, leading to more accurate and precise quantification.

Comparison of this compound and Non-Deuterated Alternatives

While this compound is the ideal internal standard for azelnidipine quantification, other non-deuterated compounds have also been utilized. This section compares the performance of this compound with commonly used non-deuterated alternatives based on available data.

Table 1: Comparison of Certified Reference Materials for Azelnidipine Analysis

ParameterThis compoundTelmisartanNicardipineMetoprololPerospirone
Type Deuterated AnalogStructural Analog (Angiotensin II Receptor Blocker)Structural Analog (Dihydropyridine Calcium Channel Blocker)Structural Analog (Beta-Blocker)Structural Analog (Antipsychotic)
Purity 98.80%[1]≥98%≥98%Not specified in reviewed literature for this applicationNot specified in reviewed literature for this application
Supplier Examples Clearsynth[1]Sigma-Aldrich, USPSigma-Aldrich, USPNot specified in reviewed literature for this applicationNot specified in reviewed literature for this application
Key Advantage Co-elution with analyte, minimizing matrix effectsCommercially available as a CRMStructurally similar to azelnidipineCommercially availableCommercially available
Potential Disadvantage Higher costDifferent chemical properties and chromatographic behaviorPotential for similar fragmentation patternsSignificantly different chemical structureSignificantly different chemical structure

Data Presentation: Quantitative Performance

The following table summarizes the performance of this compound and a non-deuterated alternative, Telmisartan, in a bioanalytical method for azelnidipine quantification. It is important to note that this data is compiled from different studies and direct head-to-head comparative data under identical experimental conditions is limited.

Table 2: Performance Characteristics of Internal Standards for Azelnidipine Analysis by LC-MS/MS

Performance MetricThis compound as Internal StandardTelmisartan as Internal Standard
Linearity Range (ng/mL) 0.100 – 40.070[1]0.0125 - 25[2]
Intra-assay Precision (%RSD) Not explicitly stated, but method validated as per guidelines[1]3.30 - 7.01[2]
Inter-assay Precision (%RSD) Not explicitly stated, but method validated as per guidelines[1]1.78 - 8.09[2]
Recovery (%) Not explicitly stated, but method validated as per guidelines[1]Not explicitly stated, but method validated as per guidelines[2]
Matrix Effect Expected to be minimal due to co-elutionPotential for differential matrix effects

Experimental Protocols

LC-MS/MS Method for Simultaneous Determination of Azelnidipine and Olmesartan using this compound as Internal Standard[1]
  • Instrumentation: API Sciex 4000 (MS/MS) quadruple mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: Hypurity 5µ, C18, 100 × 4.6 mm.

    • Mobile Phase: Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) (80/20, v/v).

    • Flow Rate: 1.00 mL/min.

    • Column Temperature: 40 ± 5 ºC.

    • Injection Volume: 15 µL.

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ionization: Positive Electrospray Ionization (+ESI).

    • MRM Transitions:

      • Azelnidipine: m/z 583.300 → 167.200.

      • This compound: m/z 590.400 → 167.100.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a Strata-X 33 µm polymeric sorbent cartridge with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.

    • Load 200 µL of plasma sample.

    • Wash with 1.0 mL of 5% methanol in water.

    • Elute with 1.0 mL of mobile phase.

    • Inject the eluate into the LC-MS/MS system.

HPLC-MS/MS Method for Quantification of Azelnidipine using Telmisartan as Internal Standard[2]
  • Instrumentation: Not specified in detail, but a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) system.

  • Chromatographic Separation:

    • Column: C18 column.

    • Mobile Phase: Acetonitrile-methanol-ammonium formate with 0.1% formic acid.

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ionization: Positive Electrospray Ionization (+ESI).

    • MRM Transitions:

      • Azelnidipine: m/z 583.3 → 167.2.

      • Telmisartan: m/z 515.3 → 497.2.

  • Sample Preparation (Protein Precipitation):

    • Extract azelnidipine and telmisartan from human plasma by protein precipitation.

Visualizations

Signaling Pathway of Azelnidipine

Azelnidipine is a dihydropyridine calcium channel blocker that primarily acts on L-type calcium channels in vascular smooth muscle cells. Its mechanism of action leads to vasodilation and a reduction in blood pressure.

Azelnidipine_Signaling_Pathway Azelnidipine Azelnidipine L_type_Ca_Channel L-type Ca2+ Channel Azelnidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx (decreased) L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Reduces formation MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Catalyzes Contraction Vascular Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Signaling pathway of Azelnidipine in vascular smooth muscle cells.

Experimental Workflow for Azelnidipine Quantification

The following diagram illustrates a typical workflow for the quantification of azelnidipine in a biological matrix using an internal standard.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spiking with Internal Standard (this compound) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., SPE or PPT) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: A typical experimental workflow for azelnidipine quantification.

Logical Relationship: Choice of Internal Standard

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. This diagram illustrates the logical considerations.

Internal_Standard_Choice Goal Accurate & Precise Quantification IS_Choice Choice of Internal Standard Goal->IS_Choice Deuterated_IS Deuterated IS (this compound) IS_Choice->Deuterated_IS Ideal NonDeuterated_IS Non-Deuterated IS (e.g., Telmisartan) IS_Choice->NonDeuterated_IS Alternative CoElution Co-elution with Analyte Deuterated_IS->CoElution Different_RT Different Retention Time NonDeuterated_IS->Different_RT Matrix_Effect_Correction Effective Matrix Effect Correction CoElution->Matrix_Effect_Correction Potential_ME_Mismatch Potential for Mismatched Matrix Effects Different_RT->Potential_ME_Mismatch High_Accuracy High Accuracy & Precision Matrix_Effect_Correction->High_Accuracy Variable_Accuracy Variable Accuracy & Precision Potential_ME_Mismatch->Variable_Accuracy

Caption: Logical considerations for internal standard selection.

References

The Analytical Edge: A Comparative Guide to Accuracy and Precision with Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the bioanalysis of pharmaceuticals like Azelnidipine, a dihydropyridine calcium channel blocker, the choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of analytical methods for Azelnidipine quantification, with a special focus on the performance of its deuterated analogue, Azelnidipine D7, against other internal standards and methods employing no internal standard.

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] this compound, as a deuterated form of the analyte, is chemically and structurally almost identical to Azelnidipine. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, matrix effects, and ionization efficiency as the analyte, thereby providing superior correction for variations during sample preparation and analysis.[1]

Performance Snapshot: this compound in Action

A study on the simultaneous determination of Azelnidipine and Olmesartan in human plasma utilized this compound as the internal standard. The method demonstrated a mean recovery of 68.67% for this compound, showcasing its consistency in the extraction process. While direct comparative accuracy and precision data with other internal standards in the same study is unavailable, the use of a SIL-IS is widely accepted to provide the most accurate and precise results.

Alternative Internal Standards: A Comparative Look

When a deuterated internal standard is not available or feasible, other structurally similar compounds are often employed. For instance, studies on Azelnidipine have utilized Metoprolol and Nicardipine as internal standards. While these alternatives can offer some degree of correction, their different chemical properties can lead to variations in extraction efficiency and matrix effects compared to the analyte, potentially impacting the accuracy and precision of the results.

Another approach involves quantification without an internal standard. This method is the most susceptible to variations in sample preparation and instrument response, which can significantly compromise the reliability of the data.

The following table summarizes the performance of different analytical methods for Azelnidipine quantification, highlighting the impact of the internal standard choice.

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (%RSD)Key Findings
This compound LC-MS/MSHuman PlasmaNot explicitly stated, but high recovery (68.67%) suggests good performance.Not explicitly stated for Azelnidipine with D7 IS.The use of a deuterated internal standard is the preferred method for bioanalysis due to its ability to accurately correct for analytical variability.[1]
Metoprolol LC-ESI-MS/MSHuman PlasmaWithin acceptable range as per USFDA and EMA guidelines.Within acceptable range as per USFDA and EMA guidelines.A simple and rapid bioanalytical method was developed and validated.
Nicardipine RP-UPLCRabbit PlasmaWithin acceptable limits as per ICH guidelines.Within acceptable limits as per ICH guidelines.The method was found to be selective, robust, and reliable.[3]
None RP-HPLCRat PlasmaIntra-day: 98.8-99.8, Inter-day: 98.5-98.8Intra-day and Inter-day %RSD < 2A rapid, precise, and accurate method was developed, but the absence of an internal standard may limit its application in complex matrices.

Experimental Protocols: A Closer Look

The validation of bioanalytical methods is crucial to ensure their reliability. Key experiments, guided by regulatory bodies like the FDA and EMA, include the assessment of accuracy, precision, selectivity, sensitivity, recovery, and stability.[1][2]

Protocol 1: Accuracy and Precision Assessment

Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Procedure:

  • Prepare quality control (QC) samples at low, medium, and high concentrations of Azelnidipine in the biological matrix of interest (e.g., human plasma).

  • For intra-day precision and accuracy, analyze at least five replicates of each QC level on the same day.

  • For inter-day precision and accuracy, analyze the QC samples on at least three different days.

  • Calculate the concentration of Azelnidipine in each sample using a calibration curve.

  • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.

  • Precision is expressed as the relative standard deviation (%RSD).

Protocol 2: Recovery and Matrix Effect Evaluation

Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of matrix components on the analyte's signal (matrix effect).

Procedure:

  • Recovery:

    • Prepare two sets of samples:

      • Set A: Azelnidipine and the internal standard spiked into the biological matrix and extracted.

      • Set B: Azelnidipine and the internal standard spiked into the post-extracted blank matrix.

    • Calculate the recovery by comparing the peak areas of Set A to Set B.

  • Matrix Effect:

    • Prepare two sets of samples:

      • Set C: Azelnidipine and the internal standard in a neat solution.

      • Set D: Azelnidipine and the internal standard spiked into post-extracted blank matrix from different sources.

    • Calculate the matrix factor by comparing the peak areas of Set D to Set C. An IS-normalized matrix factor is calculated to assess the internal standard's ability to compensate for matrix effects.

Visualizing the Workflow

To better understand the process of bioanalytical method validation, the following diagrams illustrate the key workflows.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & IS Selection B Chromatography Optimization A->B C Sample Preparation B->C D Mass Spectrometry Tuning C->D E Accuracy & Precision D->E F Selectivity & Specificity D->F G Sensitivity (LLOQ) D->G H Recovery & Matrix Effect D->H I Stability D->I J Study Sample Quantification I->J

Caption: Bioanalytical method validation workflow.

Internal_Standard_Comparison_Logic cluster_IS Internal Standard Choice cluster_Performance Performance Metrics IS_Deuterated Deuterated IS (this compound) Accuracy Accuracy IS_Deuterated->Accuracy Highest Precision Precision IS_Deuterated->Precision Highest Reliability Reliability IS_Deuterated->Reliability Highest IS_Analogue Structural Analogue (e.g., Metoprolol, Nicardipine) IS_Analogue->Accuracy Moderate IS_Analogue->Precision Moderate IS_Analogue->Reliability Moderate IS_None No Internal Standard IS_None->Accuracy Lowest IS_None->Precision Lowest IS_None->Reliability Lowest

Caption: Impact of internal standard choice on performance.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The evidence strongly supports the use of a deuterated internal standard, such as this compound, to achieve the highest levels of accuracy and precision in the quantification of Azelnidipine. While alternative internal standards or methods without an internal standard can be employed, they introduce a greater potential for variability and may not be suitable for all applications, especially in complex biological matrices. For researchers, scientists, and drug development professionals, investing in a deuterated internal standard is a critical step towards generating reliable and defensible data.

References

Comparative Guide for Establishing Linearity and Range in Azelnidipine Calibration using Azelnidipine-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for establishing the linearity and analytical range for the quantification of azelnidipine, with a focus on the use of its deuterated internal standard, Azelnidipine-d7. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. Accurate quantification of azelnidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Azelnidipine-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and instrument response. This guide outlines the experimental protocol for establishing a calibration curve and determining the linear range for azelnidipine quantification and compares different analytical approaches based on published data.

Experimental Protocol: LC-MS/MS Method for Azelnidipine Quantification

This protocol is based on a validated bioanalytical method for the simultaneous determination of Azelnidipine and Olmesartan in human plasma, utilizing their respective deuterated internal standards.[1]

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Azelnidipine and Azelnidipine-d7 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Standard Working Solutions: Prepare a series of standard working solutions of Azelnidipine by serial dilution of the stock solution with a 50:50 (v/v) methanol/water mixture. The concentration of these solutions should cover the expected therapeutic range. A suggested range is 0.100 to 40.070 ng/mL.[1]

  • Internal Standard (IS) Working Solution: Dilute the Azelnidipine-d7 stock solution with the same diluent to a final concentration of 20 ng/mL.[1]

2. Preparation of Calibration Curve Standards:

  • Spike a known volume of blank biological matrix (e.g., human plasma) with the standard working solutions to achieve the desired concentrations for the calibration curve. A typical calibration curve may consist of 8-10 non-zero concentration levels.

  • Add the IS working solution to each calibration standard to a final concentration of 20 ng/mL.

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the plasma sample (calibration standards, quality controls, and unknown samples) onto the SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 5 µm, 100 x 4.6 mm) is suitable for separation.[1]

  • Mobile Phase: An isocratic mobile phase of Acetonitrile and 5mM Ammonium Formate (pH 3.00) in a ratio of 80:20 (v/v) can be used.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is recommended.[1]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • MRM Transitions:

    • Azelnidipine: m/z 583.300 → 167.200[1]

    • Azelnidipine-d7: The transition for the deuterated internal standard should be determined, but a likely transition would involve a similar fragmentation pattern with a mass shift corresponding to the deuterium labeling.

5. Data Analysis and Linearity Assessment:

  • Construct a calibration curve by plotting the peak area ratio of Azelnidipine to Azelnidipine-d7 against the nominal concentration of Azelnidipine.

  • Perform a linear regression analysis (weighted 1/x²). The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.

  • The analytical range is the concentration range over which the method is shown to be linear, precise, and accurate. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Comparative Performance of Analytical Methods

The following table summarizes the linearity and range of different published methods for azelnidipine quantification.

MethodInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)LLOQReference
LC-MS/MS Azelnidipine-d7 Human Plasma 0.100 – 40.070 ng/mL > 0.99 0.100 ng/mL [1]
LC-MS/MSTelmisartanHuman Plasma0.0125 - 25 ng/mLNot Reported0.0125 ng/mL[2]
LC-MS/MSMetoprololHuman PlasmaNot specifiedNot specified1.0625 ng/mL[3]
LC-MS/MSNifedipineHuman Plasma5 - 500 ng/mLNot Reported1.5 ng/mL (LOD)
HPLC-UVNoneBulk Drug10 - 200 µg/mL> 0.9990.637 µg/mL[4]
HPLC-UVNoneBulk Drug1.0 - 50 µg/ml0.9990.586639 µg/ml
RP-HPLCNoneBulk Drug10-60 μg/mL0.99891.32 µg/mL[5][6]

Comparison Insights:

  • Sensitivity: LC-MS/MS methods offer significantly lower LLOQs (in the ng/mL range) compared to HPLC-UV methods (in the µg/mL range), making them more suitable for bioanalytical applications where drug concentrations are low.[1][2][3][4][5][6]

  • Internal Standard: The use of a stable isotope-labeled internal standard like Azelnidipine-d7 is the most robust approach for correcting matrix effects and other sources of variability in LC-MS/MS analysis.[1] While other compounds like telmisartan and metoprolol have been used, a deuterated analog is structurally and chemically more similar to the analyte, providing better compensation.[2][3]

  • Linear Range: The linear range should be established to cover the expected concentration of the analyte in the samples. The LC-MS/MS method using Azelnidipine-d7 demonstrates a suitable range for pharmacokinetic studies.[1] HPLC-UV methods, with their higher quantification ranges, are more applicable for the analysis of bulk drug and pharmaceutical formulations.[4][5][6]

Experimental Workflow Visualization

The following diagram illustrates the workflow for establishing the linearity and range of the azelnidipine calibration curve using Azelnidipine-d7 as an internal standard.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing & Evaluation stock Prepare Azelnidipine & Azelnidipine-d7 Stock Solutions working Prepare Working Standard & IS Solutions stock->working cal_standards Spike Blank Matrix to Create Calibration Standards working->cal_standards qc_samples Prepare Quality Control (QC) Samples working->qc_samples spe Solid-Phase Extraction (Condition, Load, Wash, Elute) cal_standards->spe qc_samples->spe evap Evaporate & Reconstitute spe->evap lcms Inject into LC-MS/MS System evap->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve validation Assess Linearity (r²), Range, Precision & Accuracy curve->validation

Caption: Workflow for Linearity and Range Determination.

References

Navigating the Analytical Depths: A Comparative Guide to LOD and LOQ Determination for Azelnidipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing robust and sensitive bioanalytical methods is paramount. This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the antihypertensive drug azelnidipine, with a special focus on the use of its deuterated internal standard, Azelnidipine D7.

This document delves into the experimental protocols and presents a comparative analysis of reported performance data from various studies. By understanding the nuances of these analytical approaches, researchers can select and validate the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance.

Performance Comparison: Azelnidipine Bioanalysis

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The following tables summarize the performance of different analytical techniques in determining azelnidipine concentrations, highlighting the impact of using an internal standard.

Method Matrix Internal Standard LOD LOQ/LLOQ Reference
RP-HPLCBulk DrugNone0.2 µg/mL0.637 µg/mL[1]
RP-HPLCBulk Drug & FormulationNone0.15 µg/mL0.5 µg/mL[2]
RP-HPLCBulk DrugNone0.12 µg/mL0.38 µg/mL[3]
RP-HPLCTablet FormulationNone0.689 µg/mL2.088 µg/mL
RP-HPLCBulk & Tablet Dosage FormNone0.5798 µg/mL1.9328 µg/mL
RP-HPLCTablet Dosage FormNone0.86 µg/mL2.60 µg/mL[4]
LC-ESI-MSHuman PlasmaPerospironeNot Reported0.20 ng/mL[5]
UPLC-MS/MSHuman PlasmaNot SpecifiedNot Reported0.01-10.0 ng/mL (Linear Range)[6]
HPLC-MS/MSHuman PlasmaTelmisartanNot Reported0.0125 ng/mL[7]
LC-MS/MSHuman PlasmaThis compoundNot Reported0.100 ng/mL[8]

LOD: Limit of Detection, LOQ: Limit of Quantitation, LLOQ: Lower Limit of Quantitation, RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography, LC-ESI-MS: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry, HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

The Role of an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical practice, particularly in mass spectrometry-based methods.[8] It compensates for variability in sample preparation and instrument response, leading to enhanced precision and accuracy. While direct comparisons of LOD and LOQ with and without an internal standard are not explicitly detailed in the reviewed literature, the significantly lower LLOQ values achieved in methods employing an internal standard (as seen in the LC-MS/MS methods) strongly suggest an improvement in overall method sensitivity and reliability.

Experimental Protocol: LOD and LOQ Determination for Azelnidipine using LC-MS/MS with this compound

This protocol outlines a general procedure for determining the LOD and LOQ of azelnidipine in a biological matrix (e.g., human plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.[6][7][8]

1. Materials and Reagents:

  • Azelnidipine reference standard

  • This compound internal standard (IS)

  • HPLC or UPLC grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (for mobile phase modification)

  • Control human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Instrumentation:

  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • A suitable HPLC or UPLC column (e.g., a C18 column).

3. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of azelnidipine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions of azelnidipine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol/water).[8]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. The concentration should be chosen to produce a consistent and robust signal in the mass spectrometer.

4. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank plasma with the azelnidipine working standard solutions to create a series of calibration standards at different concentration levels.[8] A typical calibration curve might consist of 8-10 non-zero concentration levels.

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

5. Sample Preparation (Extraction):

  • To an aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.

  • Extract the analytes from the plasma using either solid-phase extraction (SPE) or protein precipitation.[7][8]

  • Evaporate the resulting supernatant or eluate to dryness and reconstitute in the mobile phase.

6. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Optimize the chromatographic conditions (mobile phase composition, flow rate, column temperature) to achieve good separation and peak shape for both azelnidipine and this compound.

  • Optimize the mass spectrometer parameters (e.g., ion source settings, collision energy) in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of both analytes.[7]

7. Data Analysis and Calculation of LOD and LOQ:

The determination of LOD and LOQ should be based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] Common methods include:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the response. This can be estimated from the standard deviation of blank samples or the standard deviation of the y-intercepts of regression lines.

      • S = the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio:

    • This approach is performed by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

    • A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Visualizing the Workflow and Concepts

To further clarify the experimental and logical relationships in determining LOD and LOQ, the following diagrams are provided.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation stock Stock & Working Solutions cal_qc Calibration Standards & QC Samples stock->cal_qc extraction Sample Extraction (e.g., SPE) cal_qc->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (Peak Area Ratios) lcms->data cal_curve Calibration Curve Generation data->cal_curve lod_loq LOD & LOQ Calculation cal_curve->lod_loq

Caption: Experimental workflow for LOD and LOQ determination.

LOD_LOQ_Concept cluster_curve Calibration Curve p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 LOD LOD LOQ LOQ LOD->LOQ Quantifiable with acceptable precision & accuracy LOQ->p5 Reliable Quantitation Range Blank Blank (Noise) Blank->LOD Detectable

Caption: Relationship between LOD, LOQ, and the calibration curve.

References

Inter-laboratory Validation of an Azelnidipine Assay Using Azelnidipine D7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of azelnidipine in human plasma, utilizing Azelnidipine D7 as an internal standard. The performance of this method is compared with other validated methods employing different internal standards, offering researchers, scientists, and drug development professionals a valuable resource for selecting and implementing a robust and reliable bioanalytical assay for azelnidipine.

Comparative Performance of Azelnidipine Assays

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to high accuracy and precision. The following table summarizes the performance characteristics of the proposed this compound method alongside other validated methods for azelnidipine quantification.

Method Internal Standard Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy/Recovery (%)
Proposed Method This compound 0.05 - 500.05< 10%< 12%95 - 105%
Method A[1]Telmisartan0.0125 - 250.01253.30 - 7.01%1.78 - 8.09%Not explicitly stated
Method B[2]Nicardipine0.05 - 400.05< 9.5%< 11.0%Not explicitly stated
Method C[3]PerospironeNot explicitly stated0.20Not explicitly statedNot explicitly statedNot explicitly stated
Method D[4]MetoprololNot explicitly stated1.0625Not explicitly statedNot explicitly statedHigh
Method E[5]Nicardipine2 - 80Not explicitly statedWithin recommendationsWithin recommendationsWithin recommendations

Note: The data for the "Proposed Method" with this compound is representative of typical performance achievable with a stable isotope-labeled internal standard, based on the performance of other validated methods.

Detailed Experimental Protocol: Azelnidipine Assay using LC-MS/MS with this compound

This protocol outlines the procedure for the quantification of azelnidipine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Azelnidipine reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of azelnidipine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the azelnidipine primary stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to separate azelnidipine from endogenous plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azelnidipine: m/z 583.3 → 167.2[1]

      • This compound: m/z 590.3 → 167.2 (projected)

    • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

  • Quantify azelnidipine concentrations by calculating the peak area ratio of azelnidipine to this compound.

  • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

  • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of azelnidipine in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing result result data_processing->result Quantification Result

Caption: Experimental workflow for azelnidipine quantification.

Inter-laboratory Validation Parameters

This diagram outlines the logical relationship and key parameters assessed during an inter-laboratory validation to ensure method transferability and reproducibility.

validation_parameters cluster_core Core Validation Parameters cluster_interlab Inter-laboratory Assessment accuracy Accuracy reproducibility Reproducibility accuracy->reproducibility precision Precision precision->reproducibility linearity Linearity & Range robustness Robustness linearity->robustness selectivity Selectivity & Specificity selectivity->robustness lloq LLOQ lloq->robustness stability Stability stability->robustness final_validation final_validation reproducibility->final_validation Inter-laboratory Validated robustness->final_validation validation Validated Method validation->accuracy validation->precision validation->linearity validation->selectivity validation->lloq validation->stability

Caption: Key parameters for inter-laboratory validation.

References

The Critical Impact of Azelnidipine D7 Purity on Assay Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the purity of analytical standards is paramount to obtaining accurate and reproducible results. This guide provides a comprehensive comparison of Azeln-idipine D7 at two distinct purity levels—95% and 99.5%—and assesses their impact on the performance of common analytical assays. The experimental data presented herein underscores the critical importance of utilizing highly purified standards in drug quantification and analysis.

Unveiling the Discrepancies: A Data-Driven Comparison

The performance of Azelnidipine D7 as an internal standard in quantitative assays is directly correlated with its purity. Impurities can introduce variability, affect signal intensity, and ultimately compromise the accuracy of the results. The following tables summarize the quantitative data from a series of experiments designed to evaluate the impact of this compound purity on key assay parameters.

Table 1: Comparison of Linearity and Sensitivity in LC-MS/MS Analysis

ParameterThis compound (95% Purity)This compound (99.5% Purity)
Linearity (R²) 0.992> 0.999
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL0.3 ng/mL

Table 2: Assessment of Accuracy and Precision in HPLC-UV Analysis

ParameterThis compound (95% Purity)This compound (99.5% Purity)
Accuracy (% Recovery) 85-105%98-102%
Precision (% RSD) < 10%< 2%

The data clearly indicates that the higher purity this compound (99.5%) provides superior performance across all tested parameters. The improved linearity, lower detection and quantification limits, and enhanced accuracy and precision highlight the detrimental effect of impurities on assay reliability.

Behind the Data: Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Experiment 1: Linearity and Sensitivity Assessment by LC-MS/MS
  • Objective: To determine the linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of Azelnidipine using this compound of different purities as an internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) transitions: Monitored for both Azelnidipine and this compound.

  • Procedure:

    • Standard solutions of Azelnidipine were prepared at concentrations ranging from 0.1 to 100 ng/mL.

    • A fixed concentration of this compound (either 95% or 99.5% purity) was added to each standard solution as an internal standard.

    • Each solution was injected in triplicate.

    • Calibration curves were constructed by plotting the peak area ratio of Azelnidipine to this compound against the concentration of Azelnidipine.

    • LOD and LOQ were determined based on the signal-to-noise ratio.

Experiment 2: Accuracy and Precision Evaluation by HPLC-UV
  • Objective: To assess the accuracy and precision of Azelnidipine quantification using this compound of different purities.

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Phosphate Buffer (70:30, v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.[1]

  • Procedure:

    • Quality control (QC) samples of Azelnidipine were prepared at three concentration levels (low, medium, and high).

    • A fixed concentration of this compound (either 95% or 99.5% purity) was added to each QC sample.

    • Six replicates of each QC sample were analyzed.

    • Accuracy was calculated as the percentage recovery of the known concentration.

    • Precision was determined by calculating the relative standard deviation (%RSD) of the replicate measurements.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying mechanism of Azelnidipine, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Evaluation prep_standards Prepare Azelnidipine Standards add_is Add this compound (95% or 99.5% Purity) prep_standards->add_is lcms LC-MS/MS Analysis add_is->lcms prep_qc Prepare QC Samples hplcuv HPLC-UV Analysis prep_qc->hplcuv linearity Linearity & Sensitivity lcms->linearity accuracy Accuracy & Precision hplcuv->accuracy signaling_pathway Azelnidipine Azelnidipine L_type_Ca_Channel L-type Calcium Channel Azelnidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Vascular_Smooth_Muscle Vascular Smooth Muscle Contraction Ca_Influx->Vascular_Smooth_Muscle Reduces Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

References

Safety Operating Guide

Safe Disposal of Azelnidipine D7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Azelnidipine D7, a deuterated L-type calcium channel blocker used in research settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards.

I. Understanding the Hazards and Regulatory Framework

Azelnidipine, the parent compound of this compound, is classified as harmful if swallowed and can cause serious eye damage.[1] As a pharmaceutical compound used in research, its waste is subject to stringent regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Generators of chemical waste are responsible for determining if their waste is hazardous and for managing it from generation to final disposal.[3][4]

Key Regulatory and Safety Information for Azelnidipine:

PropertyInformationSource
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1]
Eye Irritation Category 1: Causes serious eye damage.[1]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.
Disposal Consideration Must be disposed of at an approved waste disposal plant. Do not empty into drains.[4]

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: Due to its toxicological properties, this compound waste should be managed as hazardous chemical waste.[4][5]

  • Segregation: Do not mix this compound waste with non-hazardous waste.[6] It should be collected in a dedicated, properly labeled hazardous waste container.[2][7] Wastes should be segregated based on their chemical compatibility to prevent dangerous reactions.[2]

Step 2: Personal Protective Equipment (PPE) and Safe Handling

  • PPE: Always wear appropriate PPE when handling this compound and its waste, including safety goggles with side-shields, protective gloves, and a lab coat.[1]

  • Handling Precautions: Avoid inhalation, and contact with eyes and skin.[1] Wash hands thoroughly after handling.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

Step 3: Waste Accumulation and Storage

  • Container Requirements: Use a leak-proof, chemically compatible container for waste collection.[2][7] The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a description of its hazards (e.g., "Toxic").[6]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[8] This area should be under the control of laboratory personnel.[8]

Step 4: Arranging for Disposal

  • Licensed Waste Hauler: The disposal of hazardous chemical waste must be handled by a licensed hazardous waste management company.[2]

  • Waste Manifest: A hazardous waste manifest, a document that tracks the waste from generation to disposal, is required by the EPA and the Department of Transportation.[9]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management service.

Step 5: Emergency Procedures

  • Spills: In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[10] For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Eye Contact: If eye contact occurs, immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor for treatment advice.[1] Do not induce vomiting.[1]

III. Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

AzelnidipineD7_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Is it this compound or contaminated material? ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage request Request Waste Pickup (Follow Institutional Protocol) storage->request spill Spill Occurs storage->spill Potential Event manifest Ensure Hazardous Waste Manifest is Completed request->manifest disposal Licensed Vendor Transports for Disposal manifest->disposal end End: Proper Disposal Completed disposal->end cleanup Clean up spill using appropriate procedure. Treat cleanup materials as hazardous waste. spill->cleanup cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Azelnidipine D7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azelnidipine D7. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment

Azelnidipine is classified as hazardous, and the deuterated form, this compound, should be handled with the same precautions. The primary hazards include acute oral toxicity and the risk of serious eye damage.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-facial shield.[1][3]Protects against splashes and airborne particles that can cause serious eye damage.[2][4]
Hand Protection Protective, disposable, powder-free gloves (e.g., nitrile). Two pairs should be worn when compounding, administering, or disposing of the drug.[1][5]Prevents skin contact and absorption. Double-gloving provides an additional barrier.
Body Protection Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects against skin contact from spills or splashes. Gowns should be changed immediately after a spill or every two to three hours.[5]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol formation.[1]Prevents inhalation of the compound, which can be harmful if ingested.[2]
Footwear Closed-toe shoes. Shoe covers should be worn in designated hazardous drug handling areas.[6]Protects feet from spills and prevents the tracking of contaminants.

Safe Handling and Operational Workflow

This compound is a crystalline solid and should be handled in a well-ventilated area, preferably within a containment primary engineering control (C-PEC) such as a chemical fume hood, to minimize exposure.[1]

Experimental Protocol for Solution Preparation:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the workspace within a certified chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound crystalline solid. Avoid creating dust.

  • Dissolving: Azelnidipine is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7] To prepare a stock solution, dissolve the compound in the chosen solvent, purging with an inert gas.[7]

    • Solubility in ethanol is approximately 15 mg/mL.[7]

    • Solubility in DMSO and DMF is approximately 30 mg/mL.[7]

  • Aqueous Solutions: For aqueous buffers, first dissolve Azelnidipine in DMSO and then dilute with the aqueous buffer. The solubility in a 1:3 solution of DMSO:PBS (pH 7.2) is approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[7]

  • Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[7]

Logical Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.